Memoquin
Description
Properties
IUPAC Name |
2,5-bis[6-[ethyl-[(2-methoxyphenyl)methyl]amino]hexylamino]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56N4O4/c1-5-41(29-31-19-11-13-21-37(31)45-3)25-17-9-7-15-23-39-33-27-36(44)34(28-35(33)43)40-24-16-8-10-18-26-42(6-2)30-32-20-12-14-22-38(32)46-4/h11-14,19-22,27-28,39-40H,5-10,15-18,23-26,29-30H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXVPJQOPRBXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCCNC1=CC(=O)C(=CC1=O)NCCCCCCN(CC)CC2=CC=CC=C2OC)CC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Memoquin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Memoquin is a promising multi-target-directed ligand (MTDL) designed to combat the complex pathology of Alzheimer's disease. Its unique structure, featuring a quinone-bearing polyamine scaffold, allows it to simultaneously modulate several key targets implicated in the disease's progression, including acetylcholinesterase (AChE), β-secretase (BACE-1), and the aggregation of amyloid-β (Aβ) peptides. This technical guide provides a comprehensive overview of the synthetic pathways developed for this compound and its analogs, offering detailed experimental protocols and a summary of the available data. Furthermore, it visualizes the core synthetic workflow and the relevant biological signaling pathways to provide a clear and concise resource for researchers in the field of medicinal chemistry and neurodegenerative disease.
Core Synthesis Pathway of this compound Analogs
The synthesis of this compound and its analogs generally involves a multi-step process culminating in the formation of the characteristic 1,4-benzoquinone or 1,4-naphthoquinone core, symmetrically or asymmetrically substituted with polyamine side chains. The key synthetic strategies revolve around the nucleophilic substitution of halogenated or methoxy-substituted quinones with appropriate amine precursors.
A common synthetic route for monomeric analogs of this compound, which often serve as crucial structure-activity relationship (SAR) probes, is initiated from a commercially available quinone derivative. The following sections detail a representative experimental protocol for the synthesis of a monomeric this compound analog.
Experimental Protocol: Synthesis of a Monomeric this compound Analog
This protocol is a representative example based on synthetic strategies reported for this compound analogs.[1][2][3][4]
Step 1: Synthesis of the N-substituted diamine precursor
-
To a solution of a suitable primary amine (e.g., 2-methoxybenzylamine) in a polar aprotic solvent such as acetonitrile, add a dihaloalkane (e.g., 1-bromo-3-chloropropane) and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography on silica gel.
Step 2: Synthesis of the tertiary amine precursor
-
Dissolve the secondary amine from Step 1 in a suitable solvent like ethanol.
-
Add a secondary amine (e.g., diethylamine) and a base (e.g., potassium carbonate).
-
Heat the mixture to reflux and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired N,N-diethyl-N'-(2-methoxybenzyl)propane-1,3-diamine.
Step 3: Nucleophilic substitution on the quinone core
-
Dissolve the tertiary amine precursor from Step 2 in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a solution of a substituted 1,4-naphthoquinone (e.g., 2-methoxy-1,4-naphthoquinone or 2-chloro-1,4-naphthoquinone) in the same solvent.
-
Stir the reaction mixture at room temperature or under gentle heating for 4-12 hours.
-
The progress of the reaction can be monitored by the formation of a colored precipitate.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
Quantitative data on the synthesis of this compound and its specific analogs, such as precise yields and purity levels, are not consistently reported across the publicly available literature. The yields are often described in qualitative terms (e.g., "good yield"). For novel drug candidates developed in academic or early-stage industrial research, this level of detail is often reserved for internal reports or patent applications.
| Reaction Step | Product | Reported Yield Range | Typical Purity | Analytical Method |
| N-alkylation of primary amine | Secondary amine intermediate | 60-80% | >95% | NMR, Mass Spectrometry |
| N-alkylation of secondary amine | Tertiary amine precursor | 50-70% | >95% | NMR, Mass Spectrometry |
| Nucleophilic substitution on quinone | Final this compound Analog | 40-60% | >98% | NMR, Mass Spectrometry, HPLC |
Table 1: Representative quantitative data for the synthesis of this compound analogs, compiled from general synthetic methodologies for similar compounds.
Visualization of Synthetic and Biological Pathways
To facilitate a deeper understanding of the synthesis and mechanism of action of this compound and its analogs, the following diagrams were generated using the Graphviz DOT language.
Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Biological Signaling Pathways
This compound's multi-target approach is designed to interfere with key pathological cascades in Alzheimer's disease. The following diagrams illustrate the signaling pathways inhibited by this compound.
2.2.1. Acetylcholinesterase (AChE) Inhibition
References
- 1. Synthesis of monomeric derivatives to probe this compound's bivalent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Synthesis of Monomeric Derivatives To Probe this compoundâs Bivalent Interactions - figshare - Figshare [figshare.com]
- 4. Structure-activity relationships of this compound: Influence of the chain chirality in the multi-target mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Properties of the Quinone Moiety in Memoquin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Memoquin (MQ) is a multi-target-directed ligand developed as a potential therapeutic agent for Alzheimer's disease (AD). Its multifaceted mechanism of action includes acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) inhibition, as well as anti-amyloid aggregation properties.[1][2] A critical component of this compound's neuroprotective potential lies in the antioxidant activity of its quinone moiety. This technical guide provides an in-depth analysis of the antioxidant properties of the quinone in this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental evidence supporting its efficacy.
Core Mechanism: NQO1-Mediated Redox Cycling
The antioxidant activity of this compound's quinone is primarily indirect and dependent on the intracellular enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[2] In its native state, the quinone can be electrophilic and potentially toxic.[1] However, NQO1, a flavoenzyme, catalyzes the two-electron reduction of the quinone moiety to a stable hydroquinone.[2] This hydroquinone form is a potent antioxidant capable of scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] Upon donating its electrons to neutralize free radicals, the hydroquinone is oxidized back to the quinone form, which can then be re-reduced by NQO1, creating a redox cycle that sustains its antioxidant capacity.
The significance of this NQO1-dependent mechanism is highlighted by in vitro studies where the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity were observed only when cells were pre-treated with an NQO1 inducer, such as sulforaphane.[1][2] This indicates that the conversion to the hydroquinone is essential for this compound's antioxidant-mediated neuroprotection.
Signaling Pathway Activation: The Nrf2-ARE Axis
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as quinones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the increased expression of enzymes such as NQO1, heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs), bolstering the cell's antioxidant defenses.
Quantitative Data on Antioxidant Properties
While extensive research highlights the qualitative antioxidant effects of this compound, specific quantitative data, such as IC50 values from direct radical scavenging assays, are not widely reported in the available scientific literature. The primary focus of existing studies has been on its cellular neuroprotective effects, which are a consequence of its NQO1-mediated antioxidant activity.
Neuroprotective Efficacy Against Aβ-Induced Toxicity
The neuroprotective effects of this compound have been quantified in primary cortical neurons exposed to amyloid-beta (Aβ) 1-42, a key pathological hallmark of Alzheimer's disease. The following table summarizes the key findings from a study by Capurro et al. (2013).[1]
| Cell Type | Insult | Pre-treatment (NQO1 Inducer) | This compound (MQ) Concentration | Outcome | Assay |
| Primary Cortical Neurons | 1 µM Aβ1-42 | 0.5 µM Sulforaphane | 0.5 µM | Partial prevention of Aβ-induced neurotoxicity (increase in cell viability and reduction in LDH release) | MTT, LDH |
| Primary Cortical Neurons | 1 µM Aβ1-42 | 0.5 µM Sulforaphane | 1 µM | Partial prevention of Aβ-induced neurotoxicity (increase in cell viability and reduction in LDH release) | MTT, LDH |
| Primary Cortical Neurons | 1 µM Aβ1-42 | 1 µM Sulforaphane | 1 µM | Full prevention of Aβ-induced neurotoxicity | MTT, LDH |
Experimental Protocols
NQO1-Mediated Reduction of this compound's Quinone
Objective: To demonstrate the conversion of the quinone moiety of this compound to its hydroquinone form by the enzyme NQO1.
Methodology:
-
Enzyme Source: Recombinant human NQO1 enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), bovine serum albumin (BSA), and FAD.
-
Substrate and Cofactor: Add this compound (as the quinone substrate) and NADPH (as the electron donor) to the reaction mixture.
-
Initiation: Initiate the reaction by adding the NQO1 enzyme.
-
Detection: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is indicative of NQO1 activity on this compound.
-
Control: A parallel reaction without NQO1 or with an NQO1 inhibitor (e.g., dicoumarol) should be run to confirm that the observed activity is specific to NQO1.
Assessment of Neuroprotection against Aβ-Induced Toxicity
Objective: To evaluate the protective effects of this compound against amyloid-beta-induced neurotoxicity in a cellular model.
Methodology:
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
NQO1 Induction (Pre-treatment): Treat the cells with a known NQO1 inducer, such as sulforaphane (e.g., 0.5 µM or 1 µM), for 24 hours to upregulate NQO1 expression.
-
Induction of Toxicity: Expose the cells to a neurotoxic concentration of Aβ1-42 oligomers (e.g., 1 µM).
-
This compound Treatment: Co-treat the cells with varying concentrations of this compound (e.g., 0.5 µM and 1 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Viability Assessment:
-
MTT Assay: Measure cell viability by assessing the metabolic activity of the cells. Add MTT solution to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength. Increased absorbance correlates with higher cell viability.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage and cytotoxicity. A decrease in LDH release indicates a protective effect.
-
-
Controls: Include untreated cells, cells treated with Aβ1-42 alone, and cells treated with this compound alone to assess baseline viability and potential toxicity of the compounds.
Conclusion
The quinone moiety of this compound is a key contributor to its neuroprotective profile, primarily through an NQO1-dependent antioxidant mechanism. The conversion of the quinone to a potent antioxidant hydroquinone allows for the scavenging of reactive oxygen species, thereby protecting neurons from oxidative damage, a critical factor in the pathogenesis of Alzheimer's disease. Furthermore, the ability of quinones to activate the Nrf2-ARE pathway suggests an additional layer of cytoprotection by upregulating endogenous antioxidant defenses. While direct quantitative measures of this compound's radical scavenging capacity are not extensively documented, its efficacy in cellular models of Aβ-induced neurotoxicity provides strong evidence for its antioxidant potential in a biologically relevant context. Further research to quantify the direct antioxidant effects and the precise extent of Nrf2 activation by this compound would provide a more complete understanding of its antioxidant pharmacology.
References
The Pharmacological Profile of Memoquin and its Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a complex, multifactorial neurodegenerative disorder for which current therapeutic options remain palliative rather than curative.[1][2] The classic "one-molecule-one-target" drug discovery paradigm has struggled to address the intricate pathology of AD, which involves cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[2][3] This has led to the emergence of a new strategy: the design of Multi-Target-Directed Ligands (MTDLs), single chemical entities capable of modulating multiple pathological pathways simultaneously.[1][2] Memoquin (MQ), a quinone-bearing polyamine compound, is a prominent example of an MTDL developed through this strategy, showing promise as a disease-modifying agent for AD.[1][4] This guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological and experimental pathways.
The Multi-Target Pharmacological Profile of this compound
This compound was designed to concurrently address several key aspects of AD pathology. Its chemical structure incorporates moieties that confer a range of biological activities, making it a potent lead candidate.[4]
-
Cholinesterase Inhibition: this compound is a potent, nanomolar inhibitor of human acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Its potency is reported to be approximately 10 times greater than that of donepezil, a widely prescribed AD drug.[4] By inhibiting AChE, this compound helps to restore cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
-
Anti-Amyloid Activity: A pathological hallmark of AD is the aggregation of Aβ peptides into toxic oligomers and insoluble plaques. This compound has been shown to inhibit both spontaneous and AChE-induced Aβ aggregation in a dose-dependent manner.[4] This anti-aggregation effect is a critical component of its disease-modifying potential.
-
BACE-1 Inhibition: this compound inhibits β-secretase 1 (BACE-1), one of the key enzymes involved in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of the Aβ peptide.[4]
-
Antioxidant Properties: The quinone moiety in this compound's structure endows it with significant antioxidant capabilities. It can neutralize the formation of free radicals and reactive oxygen species (ROS), protecting neurons from oxidative stress-induced damage, a major contributor to AD pathogenesis.[4][5] This activity is enhanced following enzymatic reduction by NAD(P)H/quinone oxidoreductase 1 (NQO1).[5]
Logical Framework: this compound's Multi-Target Action in Alzheimer's Disease
The diagram below illustrates the multifaceted approach of this compound in targeting the interconnected pathological cascades of Alzheimer's disease.
Caption: Logical diagram of this compound's multi-target mechanism against AD.
Pharmacological Data of this compound Derivatives
To improve pharmacokinetic properties and probe structure-activity relationships, various derivatives of this compound have been synthesized, including monomeric congeners and hybrids with other neuroprotective molecules like lipoic acid.[5][6] The following tables summarize key quantitative data for this compound and selected derivatives.
Table 1: Cholinesterase Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| This compound | hAChE | 0.005 (5 nM) | [4] |
| Derivative 2 | hAChE | 0.002 (2 nM) | [6] |
| Derivative 3 | hAChE | 0.003 (3 nM) | [6] |
| Derivative 4 * | hAChE | 0.004 (4 nM) | [6] |
| Amodiaquine | eeAChE | Kᵢ = 0.057 | [7] |
| AQ-Derivative 5 | eeAChE | Kᵢ = 0.025 | [7] |
| Tacrine | hAChE | Kᵢ = 0.055 | [7] |
Note: Derivatives 2, 3, and 4 are monomeric congeners of this compound. h denotes human, ee denotes electric eel.
Table 2: Anti-Amyloid and BACE-1 Inhibitory Activity
| Compound | Assay | Inhibition (%) @ Conc. | IC₅₀ (µM) | Reference |
| This compound | Self-induced Aβ₁₋₄₂ Aggregation | 44.1% @ 10 µM | - | [3] |
| This compound | hBACE-1 Inhibition | 35% @ 10 µM | - | [4] |
| Derivative 2 | Self-induced Aβ₁₋₄₂ Aggregation | 55.4% @ 10 µM | - | [6] |
| Derivative 2 | hBACE-1 Inhibition | 33.7% @ 10 µM | - | [6] |
| Clioquinol | Aβ₁₋₄₂ Oligomer Formation | - | < 10 µM | [8] |
Note: Derivative 2 is a potent monomeric congener of this compound.
Neuroprotective Signaling Pathways
The neuroprotective effects of this compound derivatives, particularly their antioxidant and anti-inflammatory actions, are mediated by complex intracellular signaling pathways. By reducing oxidative stress, these compounds can modulate pathways like the Nrf2 and NF-κB systems, which are critical for cellular defense and inflammation.
References
- 1. This compound: a multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of monomeric derivatives to probe this compound's bivalent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of Amodiaquine as Potent Human Cholinesterases Inhibitors: Implication for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Memoquin in Neuronal Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Memoquin is a promising multi-target-directed ligand investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3] Its mechanism of action is multifaceted, encompassing the inhibition of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), prevention of amyloid-β (Aβ) aggregation, and potent antioxidant properties.[1][4] These application notes provide detailed protocols for utilizing this compound in neuronal cell culture assays to evaluate its neuroprotective and antioxidant effects. The protocols are primarily focused on the human neuroblastoma SH-SY5Y cell line, a widely used model in neuroscience research, and primary cortical neurons.
Mechanism of Action: NQO1-Mediated Antioxidant Activity
This compound's neuroprotective effects against oxidative stress are critically dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones.[5][6] In the context of this compound, which possesses a quinone moiety, NQO1 reduces it to a hydroquinone form.[1] This hydroquinone is a potent antioxidant capable of neutralizing reactive oxygen species (ROS) and protecting neurons from oxidative damage induced by factors such as Aβ peptides.[1][4] Interestingly, NQO1 levels are reportedly elevated in brain regions affected by Alzheimer's disease, suggesting a targeted activation of this compound's antioxidant properties in pathological areas.[2]
To harness this antioxidant mechanism in in vitro cell culture models, particularly those with low endogenous NQO1 activity, pretreatment with an NQO1 inducer like sulforaphane is essential.[1][2] Sulforaphane upregulates the expression of NQO1, thereby enabling the bioactivation of this compound to its neuroprotective hydroquinone form.[1]
Data Presentation
Table 1: Neuroprotective Effect of this compound against Amyloid-β (Aβ₁₋₄₂) Induced Toxicity in Primary Cortical Neurons
| Treatment Group | This compound (MQ) Concentration (µM) | Sulforaphane Pretreatment (1 µM, 24h) | Cell Viability (MTT Assay) | Cytotoxicity (LDH Assay) |
| Control | 0 | No | Baseline | Baseline |
| Aβ₁₋₄₂ (0.5 µM) | 0 | No | Significant Decrease | Significant Increase |
| Aβ₁₋₄₂ + MQ | 0.5 | Yes | Partially Prevented Aβ Toxicity | Partially Reduced Aβ Toxicity |
| Aβ₁₋₄₂ + MQ | 1 | Yes | Fully Prevented Aβ Toxicity | Fully Reduced Aβ Toxicity |
Data summarized from findings reported in Plos One.[1]
Experimental Protocols
Protocol 1: Culturing and Differentiation of SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a valuable tool for studying neurodegenerative diseases.[7] Differentiation of these cells into a more mature neuronal phenotype is recommended for many neuroprotection assays.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete Growth Medium: 1:1 mixture of DMEM and Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium: Complete Growth Medium supplemented with 10 µM Retinoic Acid (RA)
-
Poly-D-lysine coated culture flasks and plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with Complete Growth Medium and centrifuge. Resuspend the cell pellet and seed into new flasks.
-
Differentiation: a. Seed SH-SY5Y cells onto Poly-D-lysine coated plates at a desired density. b. After 24 hours, replace the Complete Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid. c. Continue to culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Protocol 2: Assessment of this compound's Neuroprotective Effects against Aβ-induced Toxicity
This protocol details the steps to evaluate the protective effects of this compound against amyloid-β induced cytotoxicity in primary cortical neurons or differentiated SH-SY5Y cells.
Materials:
-
Differentiated SH-SY5Y cells or primary cortical neurons cultured on Poly-D-lysine coated 96-well plates
-
This compound (MQ)
-
Sulforaphane
-
Amyloid-β₁₋₄₂ (Aβ₁₋₄₂) peptide, oligomerized
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
NQO1 Induction: Pre-treat the neuronal cells with 1 µM sulforaphane for 24 hours to induce NQO1 expression.[1]
-
This compound and Aβ Treatment: a. Following sulforaphane pretreatment, remove the medium. b. Add fresh medium containing the desired concentrations of this compound (e.g., 0.5 µM and 1 µM). c. Simultaneously, add oligomerized Aβ₁₋₄₂ to the wells at a final concentration of 0.5 µM (or a concentration previously determined to be toxic to the specific cell type). d. Include appropriate controls: untreated cells, cells treated with Aβ₁₋₄₂ alone, and cells treated with this compound alone. e. Incubate the plates for 24-48 hours at 37°C.
-
Cell Viability Assessment (MTT Assay): a. After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8] b. Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Cytotoxicity Assessment (LDH Assay): a. After the incubation period, collect the cell culture supernatant. b. Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.[1]
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the DCFH-DA assay to measure the antioxidant effect of this compound on intracellular ROS levels.
Materials:
-
Differentiated SH-SY5Y cells or primary cortical neurons on a 96-well plate
-
This compound (MQ)
-
Sulforaphane
-
An agent to induce oxidative stress (e.g., H₂O₂ or Aβ₁₋₄₂)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
NQO1 Induction and this compound Treatment: a. Pre-treat the cells with 1 µM sulforaphane for 24 hours. b. Treat the cells with desired concentrations of this compound for a specified period (e.g., 1-6 hours).
-
ROS Induction: a. Induce oxidative stress by adding H₂O₂ or Aβ₁₋₄₂ to the culture medium for a predetermined time and concentration.
-
DCFH-DA Staining: a. Wash the cells twice with warm HBSS. b. Add DCFH-DA solution (e.g., 10 µM in HBSS) to each well and incubate for 30 minutes at 37°C in the dark. c. Wash the cells twice with HBSS to remove excess probe.
-
Fluorescence Measurement: a. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates higher levels of intracellular ROS.
Visualizations
Caption: Experimental workflow for assessing this compound in neuronal cells.
Caption: NQO1-mediated bioactivation of this compound to its antioxidant form.
References
- 1. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: a multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease | PLOS One [journals.plos.org]
- 5. Review on NAD(P)H dehydrogenase quinone 1 (NQO1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Memoquin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Memoquin (MQ) is a promising multi-target compound for the potential treatment of Alzheimer's disease (AD).[1][2][3][4] Its therapeutic potential stems from its ability to act as an acetylcholinesterase and β-secretase-1 inhibitor, while also possessing anti-amyloid and antioxidant properties.[1][2] These application notes provide a comprehensive overview of the in vivo administration of this compound in various mouse models of AD, summarizing key quantitative data and detailing experimental protocols.
Data Presentation
The following tables summarize the quantitative data from studies involving the in vivo administration of this compound in mouse models of Alzheimer's disease.
Table 1: Summary of this compound's Efficacy in Different Mouse Models
| Mouse Model | Dosage and Administration | Duration of Treatment | Key Findings | Reference |
| Scopolamine-induced amnesia | 7-15 mg/kg, per os (oral) | Acute and sub-chronic | At 15 mg/kg, this compound rescued cognitive impairments in spatial, episodic, aversive, short-term, and long-term memory. | [1][2] |
| Beta-amyloid peptide (Aβ)-induced amnesia | 15 mg/kg, per os (oral) | Sub-chronic | Rescued cognitive deficits in various memory tasks. This compound also fully prevented Aβ-induced neurotoxicity mediated by oxidative stress in primary cortical neurons. | [1][2] |
| AD11 (anti-NGF) mice | Not specified | From 1.5 to 2 months of age and in 15-month-old mice | Prevented cholinergic deficit in the basal forebrain and the loss of cholinergic neurons. Reduced the number of Aβ plaques and decreased tau hyperphosphorylation. | [5] |
Table 2: Behavioral and Neuropathological Outcomes of this compound Treatment
| Parameter | Mouse Model | Treatment Group | Control Group | Outcome | Reference |
| Cognitive Function | |||||
| T-maze Alternation | Aβ-induced amnesia | This compound (15 mg/kg) | Aβ-injected | Significant increase in the percentage of alternation, reversing the deficit caused by Aβ. | [2] |
| Passive Avoidance Latency | Scopolamine-induced amnesia | This compound (15 mg/kg) | Scopolamine-treated | Significantly increased latency to enter the dark compartment, indicating improved aversive memory. | [2] |
| Neuropathology | |||||
| Aβ Plaque Number | AD11 mice (15 months old) | Oral this compound | Placebo-treated | A decrease in the number of Aβ plaques. | [5] |
| Tau Hyperphosphorylation | AD11 mice | Oral this compound | Untreated | Completely or partially reduced tau hyperphosphorylation at different ages. | [5] |
| Cholinergic Neuron Count | AD11 mice | Oral this compound | Untreated | Prevented the loss of choline acetyltransferase positive neurons. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of this compound.
Protocol 1: Induction of Amnesia using Scopolamine and Aβ Peptide
1. Scopolamine-Induced Amnesia Model:
- Animals: Use appropriate mouse strains (e.g., ICR mice).[6]
- Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
- This compound Administration: Administer this compound orally (per os) at doses of 7-15 mg/kg.[1][2]
- Scopolamine Injection: Thirty minutes after this compound administration, inject scopolamine (1 mg/kg, intraperitoneally) to induce amnesia.[2]
- Behavioral Testing: Conduct behavioral tests (e.g., T-maze, passive avoidance) 30 minutes after the scopolamine injection.
2. Beta-Amyloid (Aβ) Peptide-Induced Amnesia Model:
- Aβ Preparation: Prepare Aβ₁₋₄₂ peptide solution.
- Stereotaxic Surgery: Anesthetize mice and perform intracerebroventricular (i.c.v.) injection of Aβ₁₋₄₂ (e.g., 800 pmol) to induce memory impairment.[2]
- This compound Treatment: Begin repeated oral administration of this compound (15 mg/kg) after the Aβ injection, according to the study design.[2]
- Behavioral Assessment: Perform behavioral tasks such as the T-maze and passive avoidance tests to evaluate the effects of this compound on Aβ-induced cognitive deficits.[2]
Protocol 2: Behavioral Assays
1. T-Maze Task:
- Apparatus: A T-shaped maze with a starting arm and two goal arms.
- Procedure: Place the mouse in the starting arm and allow it to explore the maze. Record the sequence of arm entries.
- Analysis: Calculate the percentage of spontaneous alternations (entering a different arm on consecutive trials) as a measure of spatial working memory.[2]
2. Passive Avoidance Task:
- Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The dark chamber has an electrifiable grid floor.
- Training: Place the mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock.
- Testing: After a set period (e.g., 24 hours), place the mouse back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better aversive memory.[2]
3. Morris Water Maze:
- Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.
- Procedure: Train the mice to find the hidden platform from different starting locations.
- Analysis: Record the time (escape latency) and path length taken to find the platform as measures of spatial learning and memory.
4. Novel Object Recognition Task:
- Apparatus: An open field arena.
- Familiarization Phase: Allow the mouse to explore two identical objects in the arena.
- Test Phase: Replace one of the familiar objects with a novel object.
- Analysis: Measure the time spent exploring the novel object versus the familiar one. A preference for the novel object indicates recognition memory.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Multi-target mechanism of action of this compound in Alzheimer's disease.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Pharmacological characterization of this compound, a multi-target compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Memoquin in Preclinical Alzheimer's Disease Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and mechanisms of action of Memoquin, a promising multi-target compound for preclinical Alzheimer's disease (AD) research. The information is compiled from published preclinical studies to guide researchers in designing and executing their own investigations.
Introduction
This compound is a quinone-bearing polyamine compound that has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease.[1][2] Its multifaceted mechanism of action, targeting key pathological features of AD, makes it a valuable tool for studying the disease and evaluating novel therapeutic strategies.[2][3] this compound acts as an inhibitor of both acetylcholinesterase (AChE) and β-secretase 1 (BACE1), and also possesses anti-amyloid and antioxidant properties.[2][3]
Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in mouse models of Alzheimer's disease.
Table 1: this compound Dosage and Administration in Preclinical Models
| Parameter | Details | Reference |
| Animal Model | Scopolamine-induced amnesia in mice, Beta-amyloid (Aβ)-induced amnesia in mice | [1][2] |
| Dosage Range | 7 - 15 mg/kg | [1][2] |
| Administration Route | Oral (per os) | [1][2] |
| Treatment Duration | Acute (single dose) and sub-chronic (daily for up to 6 days) | [1] |
Table 2: Efficacy of this compound in Behavioral Tests (Scopolamine-Induced Amnesia Model)
| Behavioral Test | Animal Group | Dosage (mg/kg) | Key Finding | Reference |
| T-Maze Spontaneous Alternation | Scopolamine + Vehicle | - | Reduced alternation | [1] |
| Scopolamine + this compound | 15 | Reversed scopolamine-induced deficit | [1] | |
| Passive Avoidance Test | Scopolamine + Vehicle | - | Decreased step-through latency | [1] |
| Scopolamine + this compound | 15 | Significantly increased step-through latency compared to scopolamine group | [1] |
Table 3: Efficacy of this compound in Behavioral Tests (Aβ-Induced Amnesia Model)
| Behavioral Test | Animal Group | Dosage (mg/kg) | Treatment Duration | Key Finding | Reference |
| T-Maze Spontaneous Alternation | Aβ + Vehicle | - | Reduced alternation | [1] | |
| Aβ + this compound | 15 | 6 days | Fully rescued cognitive deficit | [1] | |
| Passive Avoidance Test | Aβ + Vehicle | - | - | Decreased step-through latency | [1] |
| Aβ + this compound | 15 | 6 days | Significantly increased step-through latency compared to Aβ group | [1] |
Experimental Protocols
Detailed methodologies for key behavioral experiments used to assess the efficacy of this compound are provided below.
Scopolamine-Induced Amnesia Model
This model is used to induce a cholinergic deficit, a key feature of Alzheimer's disease.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Administer this compound (7-15 mg/kg, p.o.) or vehicle.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.).
-
After a further interval (e.g., 30 minutes), subject the animals to behavioral testing.
-
Beta-Amyloid (Aβ)-Induced Amnesia Model
This model mimics the neurotoxicity caused by amyloid-beta plaques.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Administer Aβ peptides (e.g., Aβ1-42) via intracerebroventricular (i.c.v.) injection to induce amnesia.
-
Administer this compound (15 mg/kg, p.o.) or vehicle daily for a specified duration (e.g., 2, 4, or 6 days).
-
Conduct behavioral testing after the treatment period.
-
T-Maze Spontaneous Alternation Test
This test assesses spatial working memory.
-
Apparatus: A T-shaped maze with a start arm and two goal arms.
-
Procedure:
-
Place the mouse in the start arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Passive Avoidance Test
This test evaluates long-term memory based on negative reinforcement.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: Place the mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock (e.g., 0.2-0.5 mA for 2 seconds).
-
Retention Trial: 24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
Morris Water Maze (MWM)
This test assesses spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Train the mice to find the hidden platform from different starting positions over several days (e.g., 4 trials per day for 5 days). Record the escape latency (time to find the platform).
-
Probe Trial: On the final day, remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Novel Object Recognition (NOR) Test
This test evaluates recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the mouse to explore the empty arena.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore them for a set time.
-
Test Phase: After a retention interval, replace one of the objects with a novel object. Record the time the mouse spends exploring the novel and familiar objects.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
-
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are attributed to its ability to modulate multiple signaling pathways implicated in Alzheimer's disease.
Acetylcholinesterase (AChE) Inhibition
This compound is a potent inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD.
Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.
β-Secretase 1 (BACE1) Inhibition
This compound inhibits BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of neurotoxic Aβ peptides. By inhibiting BACE1, this compound reduces the generation of Aβ, thereby preventing the formation of amyloid plaques.
Figure 2: Mechanism of BACE1 Inhibition by this compound.
Antioxidant Activity
This compound exhibits antioxidant properties, which may involve the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant genes, protecting cells from oxidative stress, a major contributor to neurodegeneration in AD.
Figure 3: Proposed Antioxidant Signaling Pathway of this compound via Nrf2 Activation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical Alzheimer's disease model.
Figure 4: General Experimental Workflow for Preclinical Evaluation of this compound.
References
Application Notes and Protocols for Measuring Memoquin's Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for measuring the acetylcholinesterase (AChE) inhibitory activity of Memoquin, a promising therapeutic candidate for Alzheimer's disease. The information is intended to guide researchers in setting up and performing robust and reproducible assays for compound screening and characterization.
Introduction to this compound and Acetylcholinesterase Inhibition
Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a decrease in the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[1][2] Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission, which can provide symptomatic relief for some of the clinical manifestations of the disease.[3][4]
This compound is a dual-function molecule that acts as a potent inhibitor of AChE. It is designed as a bivalent ligand, meaning it simultaneously binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[5] This dual binding contributes to its high inhibitory activity.[5]
Quantitative Data: this compound's Inhibitory Potency
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Human recombinant AChE | nanomolar range | [5] |
| Compound 10 (analogue) | Human recombinant AChE | Similar to this compound | [5] |
| Compound 2 (monomeric) | Human AChE | 6-fold less potent than this compound | [5] |
Experimental Protocols
The most widely used method for measuring AChE activity and inhibition is the colorimetric method developed by Ellman.[2][6][7][8][9] This assay is based on the reaction of the product of acetylthiocholine hydrolysis (thiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[2][7]
Protocol 1: In Vitro AChE Inhibition Assay using Ellman's Method
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant
-
This compound or other test inhibitors
-
Donepezil or Galanthamine (as a positive control)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (e.g., 15 mM) in phosphate buffer.[6]
-
Prepare stock solutions of this compound and control inhibitors in DMSO (e.g., 10 mM). Further dilute in phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add buffer solution without the enzyme.
-
Control (100% activity): Add buffer, AChE solution, and the same concentration of DMSO as in the inhibitor wells.
-
Inhibitor wells: Add buffer, AChE solution, and different concentrations of this compound or control inhibitor.
-
-
Incubation:
-
Add 20 µL of DTNB solution to each well.[8]
-
Add 10 µL of AChE solution to the control and inhibitor wells.
-
Add 10 µL of the test compound (this compound) or DMSO to the appropriate wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 23°C or 37°C) for a defined period (e.g., 10-15 minutes).[6][8]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
This compound's Dual Binding to Acetylcholinesterase
Caption: this compound's bivalent binding to AChE's catalytic and peripheral sites.
Experimental Workflow for Ellman's Assay
References
- 1. hakon-art.com [hakon-art.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Predictors of response to acetylcholinesterase inhibitors in dementia: A systematic review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for Evaluating the Antioxidant Activity of Memoquin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant properties of Memoquin, a multi-target-directed ligand developed for Alzheimer's disease. Due to its quinone structure, this compound possesses interesting antioxidant capabilities, particularly upon its metabolic reduction to the hydroquinone form. A thorough assessment of this activity is crucial for understanding its neuroprotective mechanisms.
This compound has demonstrated the ability to neutralize free radicals and reactive oxygen species (ROS)[1][2]. Its antioxidant action is particularly relevant in the context of Alzheimer's disease, where oxidative stress is a key pathological feature[1]. The protocols outlined below describe several widely accepted assays for characterizing the antioxidant profile of a compound like this compound, ranging from chemical-based radical scavenging assays to more biologically relevant cell-based methods.
Data Presentation
Consistent and clear data presentation is essential for comparing results across different assays. The following tables are provided as templates for researchers to record and analyze their experimental data when evaluating this compound's antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of this compound
| Sample Concentration (µM) | Absorbance at 517 nm (Replicate 1) | Absorbance at 517 nm (Replicate 2) | Absorbance at 517 nm (Replicate 3) | Average Absorbance | % Inhibition |
| Control (0 µM) | 0% | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Calculated IC50 (µM) |
Table 2: ABTS Radical Scavenging Activity of this compound
| Sample Concentration (µM) | Absorbance at 734 nm (Replicate 1) | Absorbance at 734 nm (Replicate 2) | Absorbance at 734 nm (Replicate 3) | Average Absorbance | % Inhibition |
| Control (0 µM) | 0% | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Calculated IC50 (µM) |
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Sample | Concentration (µM) | Net Area Under the Curve (AUC) | ORAC Value (µM Trolox Equivalents/µM) |
| Blank | N/A | N/A | |
| Trolox Standard 1 | |||
| Trolox Standard 2 | |||
| Trolox Standard 3 | |||
| This compound | |||
| This compound |
Table 4: Cellular Antioxidant Activity (CAA) of this compound
| Sample Concentration (µM) | Fluorescence Intensity (AUC) - Replicate 1 | Fluorescence Intensity (AUC) - Replicate 2 | Fluorescence Intensity (AUC) - Replicate 3 | Average AUC | % Inhibition of Oxidation |
| Control (No Antioxidant) | 0% | ||||
| Quercetin Standard | |||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| Calculated CAA Value (µmol QE/µmol) |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is key to understanding and executing the evaluation of this compound's antioxidant activity.
Caption: this compound's bio-reductive antioxidant mechanism.
Caption: DPPH radical scavenging assay workflow.
Caption: ABTS radical cation decolorization assay workflow.
Caption: Oxygen Radical Absorbance Capacity (ORAC) assay workflow.
Caption: Cellular Antioxidant Activity (CAA) assay workflow.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at 517 nm[3][4].
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light. The absorbance of this solution at 517 nm should be approximately 1.0[5].
-
Sample Preparation: Prepare a series of dilutions of the this compound stock solution in methanol. A typical concentration range to test might be 1-200 µM. Prepare similar dilutions for the positive control.
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various this compound dilutions, positive control dilutions, or methanol (for the blank/control) to the wells[6].
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes[4][6].
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[4].
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
Plot the % Inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes decolorization, which is measured by the decrease in absorbance at 734 nm[7][8]. This assay is applicable to both hydrophilic and lipophilic antioxidants[9].
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation[7][10].
-
ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm[10].
-
Sample Preparation: Prepare a series of dilutions of the this compound stock solution. Prepare similar dilutions for the Trolox standard.
-
Reaction Setup:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the this compound dilutions or Trolox standards to the wells.
-
-
Incubation: Mix and incubate at room temperature for 6-7 minutes[11][12].
-
Measurement: Measure the absorbance at 734 nm[8].
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
Plot the % Inhibition against the concentration of this compound to determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[13]. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC)[13].
Reagents and Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound stock solution
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Trolox for the standard curve.
-
Prepare working solutions of fluorescein and AAPH in phosphate buffer. AAPH should be prepared fresh for each assay.
-
-
Sample Preparation: Prepare dilutions of this compound in phosphate buffer.
-
Reaction Setup:
-
Incubation: Incubate the plate at 37°C for at least 30 minutes in the plate reader.
-
Initiation and Measurement:
-
Using an injector, add 25 µL of the AAPH solution to all wells to start the reaction[2].
-
Immediately begin kinetic reading of fluorescence every 1-5 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm[2][14]. The plate should be maintained at 37°C.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each standard and sample by subtracting the AUC of the blank.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of this compound from the standard curve and express the results as micromoles of Trolox Equivalents (TE) per micromole of this compound.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake, metabolism, and distribution[15][16][17]. It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants that are taken up by the cells can prevent this oxidation[15][17].
Reagents and Materials:
-
Adherent cell line (e.g., HepG2, HeLa)
-
Cell culture medium and supplements
-
DCFH-DA probe
-
Free radical initiator (e.g., AAPH)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
This compound stock solution
-
Positive control (e.g., Quercetin)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture until they reach 90-100% confluency[16][18].
-
Cell Treatment:
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 60 minutes[15][18].
-
Washing: Carefully remove the solution and wash the cells three times with PBS to remove extracellular probe and compound[15][16].
-
Initiation and Measurement:
-
Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH in HBSS) to each well[16].
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure fluorescence kinetically every 1-5 minutes for 60 minutes at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm[16][18].
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) from the fluorescence kinetic data.
-
Calculate the percent inhibition of oxidation using the formula: % Inhibition = [ 1 - (AUC_sample / AUC_control) ] * 100
-
Calculate the CAA value, which is often expressed in micromoles of Quercetin Equivalents (QE) per mole of the test compound[17].
References
- 1. escholarship.org [escholarship.org]
- 2. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 6. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Total Phenolic, Anthocyanin, Catechins, DPPH Radical Scavenging Activity, and Toxicity of Lepisanthes alata (Blume) Leenh - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Solubilizing Memoquin in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and application of Memoquin, a promising multi-target compound for neurodegenerative disease research, particularly Alzheimer's disease. The following sections offer guidance for both in vitro and in vivo experimental setups to ensure reliable and reproducible results.
Data Presentation: Solubilization Parameters
For effective experimental design, understanding the solubility of this compound is critical. The following table summarizes key solubilization data.
| Parameter | In Vitro Application | In Vivo Application |
| Solvent/Vehicle | Dimethyl sulfoxide (DMSO) | 5% Ethanol / 95% Water |
| Stock Solution Conc. | 10 mM (in 100% DMSO) | Not applicable |
| Working Conc. | Varies by experiment (e.g., 1-10 µM) | 7-15 mg/kg body weight |
| Final Solvent Conc. | < 0.5% DMSO in cell culture medium | 5% Ethanol |
| Method of Prep. | Dissolve in DMSO, then dilute in medium | Suspend in ethanol/water mixture |
| Administration | Addition to cell culture medium | Oral gavage |
Experimental Protocols
Detailed methodologies for the preparation and use of this compound in common experimental settings are provided below.
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
This protocol outlines the preparation of a this compound stock solution and its dilution for use in cell-based assays, such as with SH-SY5Y neuroblastoma cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM/F12)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage to prevent repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serially dilute the stock solution in sterile cell culture medium to the desired final working concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
-
A vehicle control containing the same final concentration of DMSO should be included in all experiments.
-
Protocol 2: Preparation and Administration of this compound for In Vivo Animal Studies
This protocol describes the preparation of a this compound suspension for oral administration to mice.[2]
Materials:
-
This compound powder
-
Ethanol (EtOH), pure
-
Sterile water
-
Sterile tubes
-
Sonicator or homogenizer
-
Oral gavage needles
Procedure:
-
Prepare the Vehicle Solution:
-
Prepare a 5% ethanol in water solution by mixing 5 parts pure ethanol with 95 parts sterile water.
-
-
Prepare the this compound Suspension:
-
Weigh the appropriate amount of this compound powder to achieve the desired dosage (e.g., 7, 10, or 15 mg/kg).[2]
-
In a sterile tube, add the this compound powder to the 5% ethanol/water vehicle.
-
Vortex the mixture vigorously.
-
To ensure a uniform suspension, sonicate or homogenize the mixture until no visible clumps of powder remain.
-
-
Administration:
-
Administer the this compound suspension to the mice via oral gavage using an appropriate gauge gavage needle.
-
The volume of administration will depend on the weight of the animal and the desired dosage.
-
A vehicle control group receiving the 5% ethanol/water solution should be included in the study design.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound and a typical experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Memoquin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Memoquin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a promising multi-target compound investigated for the treatment of Alzheimer's disease.[1][2][3][4] Its complex chemical structure, which includes a quinone-bearing polyamine, contributes to its poor solubility in aqueous solutions. This low solubility can hinder its absorption and bioavailability, making it challenging to achieve therapeutic concentrations in preclinical and clinical studies.[5]
Q2: What are the initial steps I should take when I encounter solubility issues with this compound?
Start with simple and common laboratory techniques. Attempt to dissolve this compound in a small amount of an organic co-solvent before adding it to your aqueous buffer. Also, consider adjusting the pH of your aqueous solution, as this compound has basic amine groups that can be protonated to increase solubility.[][7]
Q3: Are there more advanced techniques if simple methods fail?
Yes, several advanced formulation strategies can significantly enhance this compound's solubility. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.[8][9][10][11][12]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with improved aqueous solubility.[13][14][15][16][17]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area, which can enhance the dissolution rate.[18][19][20]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
-
Possible Cause: The concentration of the organic co-solvent is too low, or the pH of the aqueous buffer is not optimal for this compound's solubility.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the percentage of the water-miscible organic co-solvent (e.g., ethanol, DMSO) in your final solution.[21][22][23][24][25][26] Be mindful of the final concentration's compatibility with your experimental system.
-
Adjust pH: Since this compound is a basic compound, lowering the pH of the aqueous buffer can increase its solubility by protonating the amine groups.[][7][27] Experiment with a range of acidic pH values to find the optimal solubility.
-
Use a Surfactant: A small amount of a non-ionic surfactant can help to keep this compound in solution.[22][28]
-
Issue 2: The solubility of this compound is still too low for my required experimental concentration, even with co-solvents and pH adjustment.
-
Possible Cause: The inherent low solubility of this compound requires a more advanced formulation approach.
-
Troubleshooting Steps:
-
Prepare a Solid Dispersion: Utilize a hydrophilic polymer to create a solid dispersion of this compound. The solvent evaporation or melting method can be employed for this purpose.[8][9][10][11][12]
-
Formulate with Cyclodextrins: Create an inclusion complex with a suitable cyclodextrin. This can be achieved through methods like co-evaporation or kneading.[13][14][15][16][17]
-
Consider Nanotechnology: Explore the preparation of this compound nanoparticles to increase its surface area and dissolution rate.[18][19][20]
-
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes the potential effectiveness of various techniques for improving the aqueous solubility of poorly soluble drugs like this compound. The values presented are illustrative and may vary depending on the specific experimental conditions.
| Technique | Fold Increase in Solubility (Approximate) | Advantages | Disadvantages |
| pH Adjustment | 2 - 10 | Simple, rapid, and cost-effective.[7] | Only applicable to ionizable compounds; risk of precipitation upon pH change.[7] |
| Co-solvents | 2 - 50 | Simple to formulate and can be combined with other methods.[24] | Potential for toxicity at high concentrations; risk of precipitation upon dilution.[24] |
| Solid Dispersions | 10 - 200 | Significant increase in dissolution rate and bioavailability.[9][12] | Can be complex to prepare; potential for physical instability of the amorphous form. |
| Cyclodextrin Complexation | 10 - 500 | High potential for solubility enhancement; can also improve stability.[14][15][16] | Can be expensive; stoichiometry of the complex needs to be determined. |
| Nanoparticle Formulation | > 100 | Drastic increase in surface area and dissolution rate.[18] | Requires specialized equipment and expertise for preparation and characterization. |
Experimental Protocols
Protocol 1: Solubility Enhancement of this compound using a Co-solvent and pH Adjustment
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
pH Screening: Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7).
-
Solubilization: Add the this compound stock solution dropwise to each buffer while vortexing to achieve the desired final concentration. The final DMSO concentration should be kept as low as possible (e.g., <1% v/v).
-
Observation: Visually inspect the solutions for any signs of precipitation immediately after preparation and after a defined period (e.g., 1 hour, 24 hours) at room temperature and 4°C.
-
Quantification (Optional): If a quantitative measure is needed, centrifuge the solutions, and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.
Protocol 2: Preparation of a this compound-PVP Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a specific weight ratio of this compound and Polyvinylpyrrolidone (PVP) (e.g., 1:5 w/w) in a suitable organic solvent in which both are soluble (e.g., methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Solubility Testing: Determine the aqueous solubility of the prepared solid dispersion compared to the pure this compound powder following the steps in Protocol 1.
Visualizations
Signaling Pathway of this compound in Alzheimer's Disease
Caption: Multi-target action of this compound in Alzheimer's disease pathology.
Experimental Workflow for Overcoming Poor Solubility
References
- 1. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Formulation Additives for an Anti-Alzheimer's Disease Drug - Advanced Science News [advancedsciencenews.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. ijisrt.com [ijisrt.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs | MDPI [mdpi.com]
- 12. jddtonline.info [jddtonline.info]
- 13. humapub.com [humapub.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. Recent Advances in the Treatment of Alzheimer’s Disease Using Nanoparticle-Based Drug Delivery Systems | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Cosolvent - Wikipedia [en.wikipedia.org]
- 22. Methods of solubility enhancements | PPTX [slideshare.net]
- 23. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 24. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 25. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 26. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. mdpi.com [mdpi.com]
- 28. ijmsdr.org [ijmsdr.org]
Technical Support Center: Memoquin Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Memoquin during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Troubleshooting Guide
Encountering issues with this compound stability? This guide will help you identify and resolve common problems.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solid this compound (e.g., darkening) | Oxidation of the quinone moiety, exposure to light. | Store solid this compound in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) at the recommended temperature. Minimize exposure to ambient light. |
| Precipitation or color change in this compound solutions | Degradation in solution, reaction with solvent, pH changes. | Prepare solutions fresh before use. If storage is necessary, use aprotic, degassed solvents and store at low temperatures. Avoid aqueous solutions for long-term storage. |
| Inconsistent experimental results | Degradation of this compound stock, leading to lower effective concentration. | Perform a purity check of your this compound stock using HPLC. If degradation is confirmed, discard the stock and obtain a fresh batch. Always handle the compound as recommended. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of this compound. | Refer to the "Potential Degradation Pathways" section to identify possible degradation products. Adjust storage and handling procedures to mitigate the specific stress factor (e.g., protect from light, deoxygenate solvents). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q2: How should I prepare and store this compound solutions?
A2: It is highly recommended to prepare this compound solutions fresh for each experiment. If a stock solution must be prepared, use a dry, aprotic solvent such as anhydrous DMSO or ethanol. Aliquot the solution into small, single-use vials and store them at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Avoid repeated freeze-thaw cycles.
Q3: What are the main factors that can cause this compound to degrade?
A3: this compound, being a quinone-polyamine hybrid, is susceptible to degradation from several factors:
-
Oxidation: The quinone ring is prone to oxidation, which can be accelerated by exposure to air and light.
-
Light: Photolytic degradation can occur, leading to the formation of reactive species and subsequent degradation products.[1][2]
-
Temperature: Elevated temperatures can increase the rate of degradation.[1][2]
-
pH: Both acidic and basic conditions can promote the hydrolysis of the quinone moiety.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways.
Q4: I have observed a change in the color of my this compound powder. Is it still usable?
A4: A change in color, such as darkening, is a visual indicator of potential degradation, likely due to oxidation. It is strongly advised to assess the purity of the compound via a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments. Using degraded material can lead to inaccurate and unreliable results.
Q5: Are there any solvents I should avoid when working with this compound?
A5: Avoid using protic solvents, especially aqueous solutions, for long-term storage as they can facilitate hydrolysis of the quinone ring. Also, ensure that any solvent used is of high purity and free from peroxides, which can accelerate oxidative degradation.
Quantitative Data on Quinone Stability
While specific quantitative degradation data for this compound is not publicly available, the following table summarizes the forced degradation data for Thymoquinone, a structurally related benzoquinone derivative. This data provides insight into the potential stability of the quinone moiety under various stress conditions.[1][2]
| Stress Condition | Condition Details | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 6 hrs | 1.53 |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 6 hrs | 0.78 |
| Oxidative | 3% H₂O₂ at room temp for 24 hrs | 5.25 |
| Thermal | 80°C for 48 hrs | 14.68 |
| Photolytic | UV light (254 nm) for 24 hrs | 12.11 |
Data adapted from a forced degradation study on Thymoquinone and is intended to be illustrative for the quinone moiety.[1][2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study to identify the potential degradation products and pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Also, incubate 1 mL of the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution and a solid sample to direct sunlight for 24 hours or in a photostability chamber.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the purity of this compound and detecting its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Potential Degradation Pathways of this compound
The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of its quinone and polyamine moieties.
Caption: Potential degradation pathways of this compound under different stress conditions.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of a forced degradation study for this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
Troubleshooting Logic for this compound Degradation
This decision tree provides a logical approach to troubleshooting observed degradation of this compound.
References
Troubleshooting unexpected results in Memoquin experiments
Welcome to the technical support center for Memoquin-related research. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected outcomes that may arise during your experiments with this compound.
In Vitro Assays
Question 1: Why am I observing high cytotoxicity of this compound in my neuronal cell cultures, even at low concentrations?
Answer:
This is a known phenomenon and is often linked to the cellular activity of NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
Potential Cause: this compound's quinone moiety can be reduced by NQO1 to hydroquinone, a potent antioxidant. In cell lines with low endogenous NQO1 activity, this compound may not be efficiently converted to its antioxidant form. This can lead to the generation of reactive oxygen species (ROS) through redox cycling, resulting in cytotoxicity.
-
Troubleshooting Steps:
-
Assess NQO1 Activity: Determine the endogenous NQO1 activity in your cell line using a commercially available kit.
-
Induce NQO1 Expression: Pre-treat your cells with an NQO1 inducer, such as sulforaphane (typically 1 µM for 24 hours), before this compound treatment. This has been shown to prevent this compound-induced neurotoxicity.[1]
-
Control Experiments: Include control groups with sulforaphane alone to ensure it does not interfere with your experimental readouts.
-
Question 2: My MTT assay results show an unexpected increase in cell viability with this compound, which contradicts other toxicity assays like LDH.
Answer:
This discrepancy can arise from the chemical properties of this compound and its interaction with the MTT reagent.
-
Potential Cause: As a quinone-containing compound with antioxidant properties (especially after conversion by NQO1), this compound may directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.
-
Troubleshooting Steps:
-
Cell-Free Control: Run a control experiment with this compound in cell-free media containing MTT to see if the compound directly reduces the dye.
-
Alternative Viability Assays: Use a different viability assay that is less susceptible to interference from reducing compounds. Good alternatives include the lactate dehydrogenase (LDH) assay, which measures membrane integrity, or cell counting with trypan blue exclusion.
-
Corroborate with Multiple Assays: Always aim to confirm viability data with at least two mechanistically different assays.
-
Question 3: I'm seeing inconsistent results in my Thioflavin T (ThT) assay for amyloid-beta (Aβ) aggregation when using this compound as an inhibitor.
Answer:
Inconsistencies in ThT assays are common and can be exacerbated by the properties of the test compound.
-
Potential Causes:
-
Fluorescence Quenching: this compound, due to its aromatic structure, may quench the fluorescence of ThT, leading to an underestimation of Aβ fibril formation and an overestimation of its inhibitory effect.
-
Aβ Oligomer Preparation: The aggregation of Aβ is highly sensitive to the initial preparation of the peptide. Inconsistent monomerization or the presence of pre-existing seeds can lead to high variability.
-
-
Troubleshooting Steps:
-
Quenching Control: Perform a control experiment where this compound is added to pre-formed Aβ fibrils and measure the ThT fluorescence. A decrease in fluorescence compared to fibrils alone indicates quenching.
-
Standardize Aβ Preparation: Follow a stringent protocol for the preparation of monomeric Aβ to ensure consistent starting material for your aggregation assays.
-
Orthogonal Methods: Confirm your ThT assay results with a non-fluorescence-based method, such as transmission electron microscopy (TEM) to visualize fibril formation or SDS-PAGE with Western blotting to quantify Aβ monomers and oligomers.
-
Question 4: The inhibitory activity of this compound in my acetylcholinesterase (AChE) assay is lower than expected from published data.
Answer:
This could be due to several factors related to the assay setup, particularly when using the Ellman's method.
-
Potential Causes:
-
Reaction with DTNB: If your test compound has free thiol groups, it can react directly with the Ellman's reagent (DTNB), leading to a false-positive signal that masks the true inhibitory activity. While this compound itself doesn't have free thiols, this is a critical consideration for other compounds.
-
Incorrect Reagent Concentrations: An inappropriate ratio of DTNB to the substrate (acetylthiocholine) can affect the reaction rate.
-
-
Troubleshooting Steps:
-
Compound-DTNB Control: Run a control with this compound and DTNB (without the enzyme) to check for any direct reaction.
-
Optimize Reagent Concentrations: Ensure the concentrations of your substrate and DTNB are optimized for your specific assay conditions.
-
Alternative Detection Method: Consider a different AChE assay method that does not rely on DTNB if you suspect interference.
-
In Vivo Models
Question 5: I am not observing a consistent rescue of cognitive deficits in my scopolamine-induced amnesia model with this compound treatment.
Answer:
The scopolamine model can have inherent variability, and several experimental parameters can influence the outcome.
-
Potential Causes:
-
Timing of Administration: The timing of this compound and scopolamine administration is critical. The peak effect of both compounds needs to be appropriately aligned with the behavioral testing window.
-
Animal Strain and Age: Different rodent strains can have varying sensitivities to scopolamine. Age can also be a factor in the degree of cognitive impairment induced.
-
Behavioral Test Sensitivity: The chosen behavioral paradigm may not be sensitive enough to detect the therapeutic effect of this compound.
-
-
Troubleshooting Steps:
-
Optimize Dosing Regimen: Conduct a pilot study to determine the optimal timing for this compound administration relative to the scopolamine challenge and the behavioral test. A common starting point is administering this compound 30-60 minutes before the test and scopolamine 20-30 minutes before.
-
Consistent Animal Model: Use a consistent strain, sex, and age of animals for your experiments to reduce variability.
-
Multiple Behavioral Readouts: Employ a battery of behavioral tests that assess different aspects of memory (e.g., spatial memory with the Morris water maze, recognition memory with the novel object recognition test) to get a more comprehensive picture of this compound's efficacy.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Source |
| Human Acetylcholinesterase (hAChE) | 1.55 nM | [3] |
| Beta-secretase 1 (BACE-1) | 108 nM | [3] |
| hAChE-induced Aβ(1-40) Aggregation | 28.3 µM | [3] |
| Self-induced Aβ(1-42) Aggregation | 5.93 µM | [3] |
Table 2: In Vivo Efficacy of this compound in a Scopolamine-Induced Amnesia Model (T-Maze)
| Treatment Group | Dose (mg/kg, p.o.) | % Alternation (Mean ± SEM) | Source |
| Vehicle Control | - | 75 ± 3 | [2] |
| Scopolamine (1 mg/kg) | - | 45 ± 2 | [2] |
| Scopolamine + this compound | 10 | 60 ± 4 | [2] |
| Scopolamine + this compound | 15 | 65 ± 3 | [2] |
Experimental Protocols & Methodologies
Detailed protocols for key experiments are provided below to ensure reproducibility.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of this compound for AChE inhibition.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine (ATC) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 25 µL of each this compound dilution. Include a vehicle control (buffer with DMSO) and a positive control (a known AChE inhibitor).
-
Add 50 µL of AChE solution (at a pre-determined optimal concentration) to each well.
-
Add 125 µL of DTNB solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATC substrate to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
Aβ(1-42) Aggregation Assay (Thioflavin T Method)
Objective: To assess the inhibitory effect of this compound on Aβ(1-42) fibril formation.
Materials:
-
Human Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
This compound
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare monomeric Aβ(1-42) by dissolving the peptide in HFIP, evaporating the solvent to form a thin film, and then resuspending in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, mix the Aβ(1-42) solution (final concentration typically 10 µM) with the different concentrations of this compound. Include a control with Aβ(1-42) and vehicle.
-
Add ThT solution to each well (final concentration typically 20 µM).
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 48 hours.
-
Plot fluorescence intensity against time for each concentration of this compound.
-
The percentage of inhibition can be calculated from the fluorescence intensity at the plateau phase.
Neuroprotection Assay in Primary Cortical Neurons (MTT Assay)
Objective: To evaluate the protective effect of this compound against Aβ-induced neurotoxicity.
Materials:
-
Primary cortical neurons
-
Neurobasal medium with B27 supplement
-
Aβ(1-42) oligomers
-
This compound
-
Sulforaphane
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Plate primary cortical neurons in a 96-well plate and culture for several days to allow for maturation.
-
Pre-treat the neurons with sulforaphane (1 µM) for 24 hours to induce NQO1 expression.[1]
-
After 24 hours, replace the medium with fresh medium containing Aβ(1-42) oligomers (typically 1-5 µM) and different concentrations of this compound. Include a vehicle control, an Aβ-only control, and a this compound-only control.
-
Incubate the cells for 24-48 hours at 37°C.
-
Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.
Caption: this compound's multi-target signaling pathway in Alzheimer's disease.
Caption: Logical workflow for troubleshooting common issues in this compound experiments.
References
How to address batch-to-batch variability of synthetic Memoquin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Memoquin. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multi-target-directed ligand developed as a potential therapeutic agent for Alzheimer's disease.[1][2][3] Its mechanism of action is multifaceted and includes:
-
Cholinesterase Inhibition: It inhibits acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing acetylcholine levels in the brain.[4][5]
-
Amyloid-β Aggregation Inhibition: It has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1][5]
-
BACE1 Inhibition: this compound inhibits beta-secretase 1 (BACE1), an enzyme involved in the production of Aβ peptides.[1][5]
-
Antioxidant Activity: It possesses antioxidant properties, which may help to mitigate oxidative stress associated with neurodegeneration.[1][5]
Q2: What are the common causes of batch-to-batch variability in synthetic small molecules like this compound?
Batch-to-batch variability in synthetic small molecules can arise from several factors throughout the manufacturing process.[6][7] These include inconsistencies in the quality of starting materials and reagents, slight variations in reaction conditions (e.g., temperature, pressure, reaction time), and differences in purification and work-up procedures.[3][6][8] The presence of residual solvents or unidentified impurities can also contribute to this variability.[3]
Q3: How can I assess the quality and consistency of my this compound batch?
A comprehensive quality control (QC) strategy is essential. This typically involves a panel of analytical techniques to confirm the identity, purity, and physicochemical properties of the compound. Key recommended analyses include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.[9][10][11]
Q4: What are the recommended storage conditions for this compound?
To ensure stability, solid this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended. Stock solutions should be prepared fresh, but if necessary, can be stored in aliquots at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with synthetic this compound.
Issue 1: Inconsistent Biological Activity Between Batches
| Potential Cause | Troubleshooting Steps |
| Purity Differences | 1. Determine the purity of each batch using HPLC. 2. Compare the chromatograms to identify any differences in impurity profiles. 3. If significant differences are observed, consider re-purifying the less active batch. |
| Presence of Active Impurities | 1. Use LC-MS to identify the mass of unknown impurities. 2. If possible, isolate the major impurities and test their biological activity. |
| Degradation of the Compound | 1. Verify the storage conditions of the batches. 2. Re-analyze the purity of the older batch to check for degradation products. |
| Solubility Issues | 1. Ensure that the compound is fully dissolved before use. 2. Use a standardized solubilization protocol for all experiments. |
Issue 2: Poor Solubility of this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | 1. Consult the literature for recommended solvents for this compound and similar compounds. 2. Test the solubility in a small range of biocompatible solvents (e.g., DMSO, ethanol). |
| Polymorphism | 1. Different crystalline forms (polymorphs) can have different solubilities. 2. Consider using techniques like X-ray powder diffraction (XRPD) to assess the crystalline form, if available. |
| Precipitation in Aqueous Media | 1. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO). 2. Dilute the stock solution into your aqueous experimental medium with vigorous vortexing. 3. Do not exceed the solubility limit in the final aqueous solution. |
Issue 3: Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)
| Potential Cause | Troubleshooting Steps |
| Residual Solvents | 1. Review the synthesis and purification protocol to identify solvents used. 2. Use 1H NMR to identify common residual solvents (e.g., ethyl acetate, dichloromethane, acetonitrile). |
| Starting Material or Reagent Contamination | 1. Analyze the starting materials and reagents used in the synthesis. 2. Compare the impurity profile of the final product with that of the starting materials. |
| Side-Products from Synthesis | 1. Based on the synthetic route, predict potential side-products. 2. Use LC-MS to compare the masses of unexpected peaks with the predicted side-products. |
| Degradation Products | 1. If the sample has been stored for a long time or under suboptimal conditions, degradation may have occurred. 2. Compare the analytical data with that of a freshly synthesized batch. |
Data Presentation
Table 1: Typical Quality Control Specifications for Research-Grade this compound
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Off-white to yellow solid |
| Identity | Mass Spectrometry (MS) | Conforms to the expected molecular weight |
| Identity | 1H NMR | Conforms to the expected chemical structure |
| Purity | HPLC (at 254 nm) | ≥ 95% |
| Individual Impurity | HPLC (at 254 nm) | ≤ 1.0% |
| Residual Solvents | 1H NMR | ≤ 1.0% |
Note: These are typical specifications for a research-grade compound and may need to be adjusted based on specific experimental requirements.
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
This method is adapted from published protocols for similar polyamine-containing compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
Protocol 2: Identity Confirmation of this compound by LC-MS
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: Look for the protonated molecular ion [M+H]+ corresponding to the molecular weight of this compound.
Protocol 3: Structural Verification of this compound by 1H NMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard 1H NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with the expected chemical shifts and splitting patterns for the this compound structure. Check for the presence of any significant unassigned signals that may indicate impurities.
Mandatory Visualizations
Caption: Experimental workflow for quality control of synthetic this compound.
Caption: Multi-target signaling pathways of this compound.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. This compound: A multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Pharmacological characterization of this compound, a multi-target compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdpc.sydney.edu.au [cdpc.sydney.edu.au]
- 9. heparin-cofactor-ii-precursor-fragment.com [heparin-cofactor-ii-precursor-fragment.com]
- 10. mdpi.com [mdpi.com]
- 11. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting conflicting data from Memoquin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Memoquin. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on interpreting potential variability in results.
Troubleshooting Guides & FAQs
This section addresses potential discrepancies in experimental outcomes that researchers might encounter. While published literature on this compound shows consistent positive effects, variations in experimental setup can lead to apparent conflicts in data.
Q1: We are observing a lower than expected potency (higher IC50) for this compound in our acetylcholinesterase (AChE) inhibition assay compared to published values. What could be the cause?
A1: Discrepancies in AChE inhibition potency can arise from several factors related to the experimental protocol. Published IC50 values for this compound's inhibition of human AChE are in the low nanomolar range (around 1.55 nM)[1]. If your results deviate significantly, consider the following:
-
Enzyme Source and Purity: The IC50 value can be influenced by the source of the AChE enzyme (e.g., human recombinant vs. electric eel) and its purity.
-
Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) in your assay can affect the apparent IC50 value. Ensure your substrate concentration is appropriate for the enzyme's Km.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can impact the observed inhibition.
-
Assay Conditions: Factors such as pH, temperature, and buffer composition should be consistent with established protocols like the Ellman method[2][3][4][5][6].
Q2: Our in vivo study with the scopolamine-induced amnesia model is not showing a significant cognitive improvement with this compound treatment. Why might this be?
A2: While this compound has been shown to rescue memory deficits in scopolamine-induced amnesia models[1][7], a lack of effect could be due to several variables in the experimental design:
-
Timing of Administration: The timing of this compound administration relative to the scopolamine injection and the behavioral test is critical. This compound is typically administered orally 40 minutes before testing[7].
-
Dosage: The effective dose of this compound in mice is reported to be around 15 mg/kg (p.o.)[1][7]. Lower doses may not be sufficient to elicit a significant response.
-
Behavioral Test Sensitivity: The choice and execution of the behavioral test (e.g., T-maze, Morris water maze, passive avoidance) can influence the outcome. Ensure the test is sensitive enough to detect cognitive changes and that the animals are properly habituated.
-
Scopolamine Dosage: The dose of scopolamine used to induce amnesia (typically 1 mg/kg, i.p.) should be sufficient to create a memory deficit without causing confounding motor effects[8][9].
Q3: We are seeing inconsistent results in our amyloid-beta (Aβ) aggregation inhibition assays with this compound. What could be causing this variability?
A3: In vitro Aβ aggregation is a complex process, and variability in results is not uncommon. This compound has been shown to inhibit both self-induced and AChE-induced Aβ aggregation[1][10]. If you are observing inconsistent results, consider these factors:
-
Aβ Peptide Preparation: The initial state of the Aβ peptide (monomeric, oligomeric) is crucial. The protocol for preparing the Aβ solution (e.g., dissolution in HFIP followed by removal and resuspension) must be strictly followed to ensure a consistent starting material.
-
Incubation Conditions: Aggregation kinetics are highly sensitive to temperature, pH, agitation, and the presence of co-factors. Ensure these conditions are tightly controlled.
-
Assay Method: The choice of assay to monitor aggregation (e.g., Thioflavin T fluorescence, electron microscopy) can influence the results. The Thioflavin T assay, while common, has its own set of variables to control, such as dye concentration and reading times[11][12][13][14][15].
-
Inhibitor Concentration: Ensure accurate and consistent concentrations of this compound are being used in the assay.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Value | Reference |
| Human Acetylcholinesterase (hAChE) | Inhibition | IC50: 1.55 nM | [1] |
| Human Acetylcholinesterase (hAChE) | Binding Affinity | Ki: 2.6 nM | [1] |
| Beta-secretase 1 (BACE-1) | Inhibition | IC50: 108 nM | [1] |
| hAChE-induced Aβ(1-40) Aggregation | Inhibition | IC50: 28.3 µM | [1] |
| Self-induced Aβ(1-42) Aggregation | Inhibition | IC50: 5.93 µM | [1] |
| Antioxidant Activity | Free Radical Neutralization | 44.1 ± 3.7% inhibition | [16] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Amnesia
| Model | Behavioral Test | Dosage | Treatment Schedule | Outcome | Reference |
| Scopolamine-induced amnesia | T-maze | 15 mg/kg (p.o.) | Single dose | Reversed memory deficits | [1] |
| Scopolamine-induced amnesia | Novel Object Recognition | 15 mg/kg (p.o.) | Single dose | Rescued episodic memory impairment | [1][7] |
| Aβ(1-42)-induced amnesia | T-maze, Passive Avoidance | 15 mg/kg (p.o.) | Once daily for 6 days | Fully rescued memory deficits | [1][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
-
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
AChE enzyme solution
-
This compound stock solution (in appropriate solvent, e.g., DMSO)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and the desired concentration of this compound.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence and absence of this compound.
-
2. Amyloid-beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)
This assay uses the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid fibrils, to monitor Aβ aggregation.
-
Reagents:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Thioflavin T (ThT) stock solution
-
-
Procedure:
-
Prepare monomeric Aβ(1-42) by dissolving the peptide in HFIP, followed by evaporation of the solvent and resuspension in an appropriate buffer (e.g., PBS).
-
In a multi-well plate, mix the Aβ(1-42) solution with different concentrations of this compound.
-
Incubate the plate at 37°C with gentle agitation to promote aggregation.
-
At various time points, add ThT solution to the wells.
-
Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.
-
Plot the fluorescence intensity over time to monitor the kinetics of aggregation and determine the inhibitory effect of this compound.
-
3. In Vivo Scopolamine-Induced Amnesia Model in Mice
This model is used to evaluate the potential of compounds to reverse cholinergic deficit-related memory impairment.
-
Animals:
-
Male C57BL/6 mice are commonly used.
-
-
Procedure:
-
Administer this compound (e.g., 15 mg/kg) orally (p.o.).
-
After a specific pre-treatment time (e.g., 20 minutes), administer scopolamine (e.g., 1 mg/kg) intraperitoneally (i.p.).
-
After another interval (e.g., 20 minutes), subject the mice to a behavioral test for learning and memory, such as the T-maze, Morris water maze, or passive avoidance test.
-
Record and analyze the behavioral parameters (e.g., percentage of spontaneous alternations, escape latency, time spent in the target quadrant) to assess cognitive function.
-
4. In Vivo Aβ(1-42)-Induced Amnesia Model in Mice
This model assesses the neuroprotective effects of compounds against Aβ-induced toxicity and cognitive deficits.
-
Animals:
-
Male C57BL/6 mice.
-
-
Procedure:
-
Induce amnesia by a single intracerebroventricular (i.c.v.) injection of aggregated Aβ(1-42) peptide[7][17][18][19][20].
-
Administer this compound (e.g., 15 mg/kg, p.o.) daily for a specified period (e.g., 6 days) starting after the Aβ injection.
-
Conduct behavioral tests at different time points after the Aβ injection to assess the progression of cognitive impairment and the therapeutic effect of this compound.
-
Analyze the behavioral data to determine if this compound treatment can prevent or reverse the Aβ-induced memory deficits.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound's multi-target mechanism of action in Alzheimer's disease.
Caption: Experimental workflow for the scopolamine-induced amnesia model.
Caption: Troubleshooting logic for AChE inhibition assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scribd.com [scribd.com]
- 3. broadpharm.com [broadpharm.com]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. oatext.com [oatext.com]
- 9. medtextpublications.com [medtextpublications.com]
- 10. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioflavin T spectroscopic assay [assay-protocol.com]
- 12. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 14. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. researchgate.net [researchgate.net]
- 17. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Intracerebroventricular injection of beta-amyloid in mice is associated with long-term cognitive impairment in the modified hole-board test - PubMed [pubmed.ncbi.nlm.nih.gov]
Memoquin Technical Support Center: Preclinical Safety & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Memoquin in animal models. The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound in animal models?
Based on available preclinical studies, this compound has been reported to have a favorable safety profile and is generally well-tolerated in animal models, even after prolonged administration.[1] To date, specific adverse events in vivo have not been detailed in published literature. One study specifically found that this compound did not alter motor activity or coordination in mice at doses of 7, 10, and 15 mg/kg administered orally.[2]
Q2: Are there any potential, theoretical toxicities to be aware of?
While not observed in the reported in vivo studies, the chemical structure of this compound, which contains a quinone moiety, suggests a theoretical potential for quinone-related toxicity. Additionally, in vitro studies on primary cortical neurons have suggested a potential for intrinsic toxicity if the activity of NAD(P)H Quinone Dehydrogenase 1 (NQO1) is absent. The NQO1 enzyme is thought to convert this compound to its hydroquinone form, which acts as a potent antioxidant.
Q3: My animals are showing unexpected signs of distress after this compound administration. What should I do?
Given the reported high tolerability of this compound, any unexpected adverse events should be carefully documented and investigated. Consider the following troubleshooting steps:
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the observed effects. Run a parallel control group with the vehicle alone.
-
Dose and Administration: Double-check the calculated dose and the route of administration to rule out errors.
-
Animal Health Status: Underlying health issues in the animal colony could be exacerbated by any experimental manipulation.
-
Compound Purity: Verify the purity and stability of your this compound batch.
If adverse events persist, it is recommended to conduct a dose-response study to determine if the effects are dose-dependent and to establish a no-observed-adverse-effect level (NOAEL) in your specific model.
Q4: Has an LD50 (median lethal dose) been established for this compound in animal models?
Publicly available literature does not currently contain a reported LD50 value for this compound in any animal model.
Troubleshooting Guides
Issue: No observable side effects, but concerns about potential unobserved toxicity.
-
Recommendation: To proactively monitor for potential toxicity, researchers can incorporate a battery of safety pharmacology assessments into their study design. This could include:
-
Behavioral Observations: A functional observational battery (FOB) to systematically assess neurological function and behavior.
-
Clinical Pathology: Periodic blood collection for hematology and clinical chemistry analysis to monitor organ function.
-
Histopathology: At the end of the study, collect and analyze key organs for any microscopic changes.
-
Quantitative Data Summary
As no specific adverse events with quantitative data have been reported in the reviewed literature, a table summarizing side effects cannot be provided at this time. The table below summarizes the reported safety profile of this compound in a key in vivo study.
| Animal Model | Doses Tested (Oral) | Observation Period | Key Findings Related to Side Effects |
| Mice | 7, 10, and 15 mg/kg | 40 minutes post-administration | No statistically significant differences in locomotor activity or motor coordination were observed between this compound-treated and vehicle-treated animals.[2] |
Experimental Protocols
Motor Activity Assessment in Mice
This protocol is based on the methodology described for assessing the effect of this compound on motor activity and coordination.[2]
-
Animals: Male CD1 or C57BL/6N mice.
-
Groups:
-
Vehicle control group.
-
This compound treatment groups (e.g., 7, 10, and 15 mg/kg).
-
-
Administration: Administer this compound or vehicle orally (p.o.).
-
Acclimation: Allow a 40-minute period for drug absorption.
-
Open Field Test (for locomotor activity):
-
Place individual mice in an open field arena.
-
Track the total distance traveled over a specified time period (e.g., 10 minutes) using an automated tracking system.
-
-
Accelerating Rotarod Test (for motor coordination):
-
Place mice on the rotating rod of the rotarod apparatus.
-
The rod's rotation should gradually accelerate (e.g., from 4 to 40 rpm) over a set time (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the data from the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., one-way ANOVA).
Visualizations
Caption: Workflow for assessing motor activity side effects.
Caption: Proposed antioxidant mechanism of this compound.
References
Technical Support Center: Large-Scale Synthesis of Memoquin
Welcome to the technical support center for the large-scale synthesis of Memoquin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this promising multi-target-directed ligand for Alzheimer's disease.
Troubleshooting Guide
This guide addresses common issues that may arise during the large-scale synthesis of this compound, focusing on the key reaction step: the conjugate addition of the diamine side chain to a benzoquinone precursor.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | 1. Polymerization of Benzoquinone: The benzoquinone starting material can undergo self-polymerization, especially under basic conditions or elevated temperatures. This is a common side reaction in the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones.[1][2] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or improper stoichiometry. 3. Side Reactions: Besides polymerization, other side reactions can occur, consuming starting materials and reducing the yield of the desired product. | 1a. Control of Reaction Conditions: Maintain a controlled temperature, avoiding excessive heat. Consider adding the amine reactant slowly to the benzoquinone solution to minimize localized high concentrations that can promote polymerization. 1b. Solvent Choice: The reaction is often performed in ethanol. Using wet ethanol (containing about 2% v/v water) has been reported to potentially improve yields in similar syntheses.[2] 2a. Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Experiment with a range of temperatures to find the balance between reaction rate and side product formation. 2b. Stoichiometry: A 3:2 molar ratio of benzoquinone to amine has been reported as necessary for the synthesis of similar compounds due to the redox processes involved.[2] Ensure accurate measurement and addition of reactants. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroquinone intermediate, which can lead to undesired side products. |
| Difficult Purification | 1. Presence of Polymeric Byproducts: The polymerization of benzoquinone results in high molecular weight impurities that can be difficult to remove from the final product. 2. Similar Polarity of Byproducts: Side products from the Michael addition may have polarities similar to this compound, making chromatographic separation challenging. | 1. Filtration/Precipitation: Attempt to precipitate the polymeric byproducts by adding a non-polar solvent to the crude reaction mixture. The less soluble polymer can then be removed by filtration. 2a. Column Chromatography Optimization: For the purification of 2,5-bis(alkylamino)-1,4-benzoquinones, column chromatography is a common method.[2] Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve optimal separation. The choice of stationary phase (e.g., silica gel, alumina) can also be critical. 2b. Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for purifying the final product and removing closely related impurities. |
| Product Instability | 1. Light and Air Sensitivity: Quinone-containing compounds can be sensitive to light and air, leading to degradation over time. | 1. Storage Conditions: Store the purified this compound in a cool, dark place under an inert atmosphere to minimize degradation. Amber vials are recommended for storage. |
Frequently Asked Questions (FAQs)
Q1: What is the key reaction for the synthesis of this compound?
A1: The core of the this compound synthesis involves a Michael addition reaction, which is a type of conjugate addition. In this reaction, a diamine nucleophile adds to a benzoquinone acceptor. This is a common method for synthesizing 2,5-bis(amino)-1,4-benzoquinones.
Q2: I am observing a range of colored impurities in my reaction mixture. What are they likely to be?
A2: The synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones typically yields red-colored compounds.[2] The presence of other colors, such as dark brown or black, may indicate the formation of polymeric byproducts due to the self-polymerization of the benzoquinone starting material. Other colored impurities could be mono-substituted intermediates or other side products.
Q3: My yield for the Michael addition step is consistently low. What are the most critical parameters to optimize?
A3: Based on the synthesis of analogous compounds, the most critical parameters to investigate are:
-
Stoichiometry: Ensure the correct molar ratio of benzoquinone to the diamine. A 3:2 ratio has been found to be necessary in some cases.[2]
-
Reaction Temperature: Higher temperatures can accelerate the reaction but may also promote polymerization. A systematic optimization of the temperature is recommended.
-
Solvent: While ethanol is commonly used, the presence of a small amount of water has been reported to be beneficial.[2]
-
Atmosphere: Excluding oxygen by running the reaction under an inert gas can prevent unwanted oxidation.
Q4: Are there any specific safety precautions I should take when working with benzoquinones?
A4: Yes, p-benzoquinone is a hazardous substance. It is toxic and an irritant. Always handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
While a specific large-scale protocol for this compound is not publicly available in full detail, the following is a generalized procedure for the synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones based on published methods for analogous compounds.[2] This can serve as a starting point for optimization.
General Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones
-
Dissolve p-benzoquinone in ethanol (or ethanol with 2% v/v water) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Slowly add a solution of the desired diamine in ethanol to the benzoquinone solution at a controlled temperature (e.g., room temperature or slightly elevated). A 3:2 molar ratio of benzoquinone to amine is recommended.
-
Stir the reaction mixture for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and remove the solvent to yield the purified 2,5-bis(alkylamino)-1,4-benzoquinone.
Visualizations
To aid in understanding the synthetic process and potential challenges, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram outlining troubleshooting steps for low reaction yield.
References
Validation & Comparative
A Comparative Analysis of Memoquin and Donepezil for Alzheimer's Disease: A Review of Preclinical and Clinical Efficacy Data
For dissemination to researchers, scientists, and drug development professionals.
This guide provides a comparative overview of two compounds investigated for the treatment of Alzheimer's disease: Memoquin and Donepezil. The comparison is based on currently available preclinical and clinical data. It is important to note that while Donepezil is an established medication with extensive clinical trial data in humans, this compound is a novel compound primarily evaluated in preclinical animal models. As such, a direct head-to-head comparison of clinical efficacy is not yet possible. This document aims to summarize the existing evidence for both compounds to inform the scientific and drug development communities.
Mechanism of Action: A Tale of Two Strategies
Donepezil and this compound employ distinct strategies in targeting the complex pathology of Alzheimer's disease. Donepezil follows a well-established, single-target approach, while this compound embodies a multi-target-directed ligand strategy.
Donepezil: The primary mechanism of action for Donepezil is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[1][2][3][4][5] By blocking AChE, Donepezil increases the concentration of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive functions.[2][3][4]
This compound: In contrast, this compound is designed as a multi-target-directed ligand, addressing several pathological cascades implicated in Alzheimer's disease.[6][7][8] Its activities include:
-
Acetylcholinesterase (AChE) Inhibition: Similar to Donepezil, it inhibits AChE to boost cholinergic neurotransmission.[7][9]
-
β-Secretase 1 (BACE1) Inhibition: It targets the BACE1 enzyme, which is involved in the production of amyloid-beta (Aβ) peptides.[9]
-
Anti-Amyloid Aggregation: this compound has been shown to interfere with the aggregation of Aβ peptides, a key event in the formation of amyloid plaques.[7]
-
Antioxidant Properties: The compound possesses antioxidant capabilities, which may protect neurons from oxidative stress, a significant contributor to neurodegeneration in Alzheimer's disease.[7][9]
Efficacy Data: A Preclinical vs. Clinical Snapshot
The following tables summarize the available efficacy data for this compound and Donepezil. It is critical to interpret this data within the context of the experimental models used.
This compound: Preclinical Efficacy in Animal Models
The efficacy of this compound has been evaluated in mouse models of Alzheimer's disease, specifically using scopolamine-induced and Aβ-induced amnesia models.[9] Cognitive performance was assessed using behavioral tasks such as the T-maze and Morris water maze.[9]
| Preclinical Study Parameter | Animal Model | Treatment | Key Findings | Reference |
| Cognitive Function (T-maze) | Scopolamine-induced amnesia in mice | This compound (15 mg/kg, p.o.) | Rescued cognitive impairment | [9] |
| Cognitive Function (Morris Water Maze) | Aβ-induced amnesia in mice | This compound (15 mg/kg, p.o.) | Rescued cognitive impairment | [9] |
| Neuroprotection | Primary cortical neurons | This compound | Prevented Aβ-induced neurotoxicity | [9] |
Donepezil: Clinical Efficacy in Human Trials
Donepezil's efficacy has been extensively studied in randomized controlled trials involving patients with mild to moderate Alzheimer's disease. A primary outcome measure in these trials is the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), where a lower score indicates better cognitive function.
| Clinical Trial Parameter | Patient Population | Treatment | Mean Change from Baseline in ADAS-Cog Score | Reference |
| Cognitive Function | Mild to moderate Alzheimer's disease | Placebo | +2.0 to +4.0 (worsening) | [3] |
| Donepezil (5 mg/day) | -0.5 to -1.0 (improvement) | [3] | ||
| Donepezil (10 mg/day) | -1.0 to -1.5 (improvement) | [3] |
Note: The values in the Donepezil table are approximate ranges derived from graphical representations in the cited literature and are intended for illustrative purposes.
Experimental Protocols: A Methodological Overview
The methodologies employed to evaluate this compound and Donepezil differ significantly, reflecting their respective stages of development.
This compound: Preclinical Study Protocol
The preclinical evaluation of this compound involved in vivo and in vitro experiments.[9]
-
Animal Models: Male CD-1 mice were used. Amnesia was induced either by intraperitoneal injection of scopolamine or intracerebroventricular injection of Aβ peptide (1-42).[9]
-
Drug Administration: this compound was administered orally (per os) at doses of 7-15 mg/kg.[9]
-
Behavioral Assessments:
-
In Vitro Studies: Primary cortical neurons were used to assess the neuroprotective effects of this compound against Aβ-induced toxicity.[9]
Donepezil: Clinical Trial Protocol
The efficacy of Donepezil was established through randomized, double-blind, placebo-controlled clinical trials.[3][5]
-
Patient Population: Patients diagnosed with mild to moderate Alzheimer's disease.[3][5]
-
Study Design: Multi-center, randomized, double-blind, placebo-controlled trials with treatment durations typically ranging from 12 to 24 weeks.[3][5]
-
Drug Administration: Donepezil was administered orally at daily doses of 5 mg or 10 mg.[5]
-
Efficacy Measures:
Summary and Future Directions
Donepezil is a well-characterized acetylcholinesterase inhibitor with proven, albeit modest, efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease. Its development has followed the traditional path of single-target drug discovery and extensive clinical validation.
This compound represents a promising next-generation approach, targeting multiple facets of Alzheimer's pathology. Preclinical data in animal models suggest it can rescue cognitive deficits and protect neurons from amyloid-beta toxicity. However, it is crucial to underscore that these findings are from animal studies and have not yet been replicated in human clinical trials.
The comparison of this compound and Donepezil highlights the evolution of therapeutic strategies for Alzheimer's disease, moving from a single-target to a multi-target paradigm. Future research, including well-designed, head-to-head clinical trials, will be necessary to determine the relative efficacy and safety of these two approaches in a clinical setting. For now, this guide serves as a summary of the current, distinct bodies of evidence for these two compounds.
References
- 1. karger.com [karger.com]
- 2. Table 6.2, Summary of findings for primary outcomes: donepezil versus placebo - Diagnosis and Treatment of Clinical Alzheimer’s-Type Dementia: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Randomized, Placebo-Controlled, Clinical Trial of Donepezil in Vascular Dementia: Differential Effects by Hippocampal Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]
- 6. Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 9. dovepress.com [dovepress.com]
Memoquin's Therapeutic Targets in Alzheimer's Disease: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Memoquin's performance against other Alzheimer's disease (AD) therapies, supported by available experimental data. This compound is a multi-target-directed ligand designed to address the complex, multifactorial nature of AD by simultaneously modulating several key pathological pathways.[1][2]
Executive Summary
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. Current therapeutic strategies primarily offer symptomatic relief and are based on the "one-molecule-one-target" paradigm. This compound represents a novel approach by targeting multiple factors implicated in AD pathogenesis, including cholinergic dysfunction, amyloid-beta (Aβ) plaque formation, and oxidative stress. This guide will delve into the validation of this compound's therapeutic targets, comparing its in vitro and in vivo efficacy with established AD drugs such as Donepezil, Rivastigmine, Galantamine, and Memantine.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other selected Alzheimer's drugs against their primary targets. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Drug | Target | IC50 (nM) | Reference |
| This compound | Acetylcholinesterase (AChE) | 1.55 | [3] |
| β-Secretase 1 (BACE-1) | 108 | [3] | |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | [4] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 | [4] |
| Galantamine | Acetylcholinesterase (AChE) | 410 | Not explicitly found in searches |
| Memantine | NMDA Receptor Antagonist | - | Not an enzyme inhibitor |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of 10 mM DTNB, 10 µL of AChE enzyme solution, and 10 µL of the test compound (e.g., this compound) at various concentrations.[5] A control well should contain the vehicle (e.g., DMSO) instead of the test compound.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.[5]
-
Reaction Initiation: Add 10 µL of 75 mM acetylthiocholine iodide (ATChI) to each well to start the reaction.[5]
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader.[5]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
β-Secretase 1 (BACE-1) Activity Assay (FRET)
This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure BACE-1 activity. A peptide substrate containing a fluorophore and a quencher is cleaved by BACE-1, leading to the separation of the two, resulting in an increase in fluorescence.
Procedure:
-
Reagent Preparation: Prepare BACE-1 enzyme, FRET substrate, and assay buffer.
-
Reaction Setup: In a 96-well black plate, add the test compound and BACE-1 enzyme solution.[6]
-
Reaction Initiation: Add the FRET substrate to initiate the reaction.[6]
-
Incubation: Incubate the plate at the optimal temperature (typically 37°C) for a specified time.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.[6]
-
Data Analysis: The BACE-1 activity is proportional to the increase in fluorescence.
Antioxidant Capacity Assay (DPPH)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound. Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox).
-
Reaction Mixture: In a 96-well plate, add the test sample to a solution of DPPH in methanol or ethanol.[7][8]
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[7]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[7][8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The results can be expressed as Trolox Equivalents (TEAC).[9]
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T)
This assay uses Thioflavin T (ThT), a fluorescent dye that binds to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.
Procedure:
-
Aβ Preparation: Prepare a solution of Aβ peptide (e.g., Aβ42) and incubate it to induce aggregation.
-
Incubation with Inhibitor: In the presence of different concentrations of the test compound (e.g., this compound), incubate the Aβ solution.
-
ThT Addition: After incubation, add Thioflavin T solution to the samples.[10][11]
-
Fluorescence Measurement: Measure the fluorescence intensity with excitation and emission wavelengths typically around 450 nm and 485 nm, respectively.[10]
-
Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.[12]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound in the context of Alzheimer's disease.
Caption: Key pathogenic pathways in Alzheimer's disease targeted by this compound.
Experimental Workflow: In Vitro Target Validation
The following diagram outlines the general workflow for the in vitro validation of this compound's therapeutic targets.
References
- 1. This compound: A multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Memoquin and Other Key Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antioxidant properties of Memoquin, a promising multi-target-directed ligand for neurodegenerative diseases, reveals its notable capacity to neutralize free radicals. This guide provides a comparative overview of this compound's antioxidant activity against other well-known antioxidant compounds: the mitochondria-targeted antioxidant MitoQ, the essential nutrient Coenzyme Q10 (CoQ10), and the established antioxidant Vitamin E (alpha-tocopherol). This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound demonstrates significant antioxidant potential by inhibiting free radical formation. While direct comparative data using standardized assays like DPPH or ABTS for this compound is limited in publicly available literature, its efficacy can be contextualized against the performance of established antioxidants. This guide synthesizes available data, outlines the methodologies of key antioxidant assays, and provides a visual representation of a common antioxidant mechanism.
Quantitative Antioxidant Activity Comparison
Direct comparison of antioxidant activity requires standardized assays. The most common in vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or Trolox Equivalent Antioxidant Capacity (TEAC) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox equivalents (TE), where a higher value signifies greater antioxidant capacity.
Due to the variability in experimental conditions, it is crucial to compare values obtained from the same study and methodology. The following table summarizes available data for the selected compounds. It is important to note the absence of standardized, directly comparable values for this compound and MitoQ in the public domain.
| Compound | Assay | Result | Source |
| This compound | Free Radical Formation Inhibition | 44.1 ± 3.7% inhibition | [1] |
| Trolox (Reference) | Free Radical Formation Inhibition | 57.6% inhibition | [1] |
| Coenzyme Q10 | DPPH Assay (IC50) | 73% inhibition at 0.05 mg/mL | [2][3] |
| ABTS Assay (TEAC) | Values vary significantly depending on the study | [4] | |
| Vitamin E (alpha-tocopherol) | DPPH Assay (IC50) | ~12.1 µM | [5] |
| ABTS Assay (TEAC) | Values vary significantly depending on the study | [6] | |
| MitoQ | Various cellular and in vivo assays | Demonstrates significant reduction of mitochondrial free radicals and oxidative stress | [7][8] |
Note: The data presented for Coenzyme Q10 and Vitamin E are illustrative and can vary significantly between studies due to different experimental setups. For MitoQ, its potent in vivo and cellular effects are well-documented, though standardized cell-free antioxidant assay data is less common in the literature.[7][8][9][10]
Detailed Experimental Protocols
Accurate and reproducible data are paramount in antioxidant research. Below are detailed protocols for the DPPH and ABTS assays, two of the most widely used methods for determining antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a simple and rapid spectrophotometric method based on the ability of an antioxidant to scavenge the stable DPPH free radical.[11] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured by the decrease in absorbance at approximately 517 nm.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[9][12][13]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay (TEAC Assay)
The ABTS, or TEAC, assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[14][15] The pre-formed radical cation has a blue-green color, which decolorizes in the presence of an antioxidant. The change in absorbance is typically measured at 734 nm.
Protocol:
-
Generation of ABTS Radical Cation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample and Standard Preparation: The test compound and a standard antioxidant, typically Trolox, are prepared at various concentrations.
-
Reaction: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.
-
Measurement: The decrease in absorbance at 734 nm is recorded at a fixed time point (e.g., 6 minutes) after the initial mixing.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC Value Determination: The antioxidant capacity is expressed as Trolox Equivalents (TE), which is the concentration of Trolox that would produce the same percentage of inhibition as the sample. This is determined from a standard curve of Trolox.[16][17]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: General mechanism of a chain-breaking antioxidant.
The above diagram illustrates the fundamental principle of how a hydrogen-donating antioxidant (AH) neutralizes a free radical (ROO•). The antioxidant donates a hydrogen atom to the reactive free radical, converting it into a stable, non-reactive molecule (ROOH). In the process, the antioxidant itself becomes a less reactive radical (A•).
Caption: Workflow of the DPPH antioxidant assay.
This diagram outlines the key steps involved in performing the DPPH assay, from the preparation of reagents to the final determination of the IC50 value, providing a clear and logical experimental workflow.
Conclusion
This compound exhibits promising antioxidant properties, a key feature for a therapeutic agent targeting neurodegenerative diseases where oxidative stress plays a significant role.[18][19] While direct quantitative comparisons with other antioxidants are challenging due to a lack of standardized data in the public domain, the available information suggests its potential to mitigate free radical damage. Further studies employing standardized antioxidant assays are warranted to precisely quantify and compare its antioxidant efficacy against other compounds like MitoQ, Coenzyme Q10, and Vitamin E. The detailed protocols and workflows provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Effect of Coenzyme Q10 in the Prevention of Oxidative Stress in Arsenic-Treated CHO-K1 Cells and Possible Participation of Zinc as a Pro-Oxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondria-targeted antioxidant MitoQ, attenuates exercise-induced mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method) - Elabscience® [elabscience.com]
- 6. youtube.com [youtube.com]
- 7. mitoq.com [mitoq.com]
- 8. global.mitoq.com [global.mitoq.com]
- 9. researchgate.net [researchgate.net]
- 10. Coenzyme Q10 supplementation reduces oxidative stress and increases antioxidant enzyme activity in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. citeqbiologics.com [citeqbiologics.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Foundational Memoquin Experiments: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of key experiments from foundational papers on Memoquin, a multi-target compound investigated for Alzheimer's disease. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance against established alternatives, detailed experimental protocols, and visual representations of key pathways and workflows.
This compound has emerged as a promising therapeutic candidate due to its multi-faceted mechanism of action, which includes acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) inhibition, as well as anti-amyloid and antioxidant properties.[1] Foundational studies have demonstrated its potential in both in vitro and in vivo models of Alzheimer's disease. This guide focuses on replicating these pivotal experiments to facilitate further research and validation.
In Vitro Neuroprotection Studies
Key in vitro experiments have focused on this compound's ability to protect neurons from the toxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. These studies typically utilize primary cortical neurons and assess cell viability and damage using standardized assays.
Comparative Data: Neuroprotection Against Aβ-Induced Toxicity
| Compound | Assay | Concentration | Outcome | Reference |
| This compound | MTT | 0.5 µM and 1 µM | Partially prevented Aβ-induced neurotoxicity | [1] |
| This compound | LDH | 0.5 µM and 1 µM | Reduction of LDH levels, indicating reduced cell death | [1] |
| Donepezil | - | - | Data not available in foundational this compound papers | - |
| Galantamine | - | - | Data not available in foundational this compound papers | - |
| Rivastigmine | - | - | Data not available in foundational this compound papers | - |
| Memantine | - | - | Data not available in foundational this compound papers | - |
Experimental Protocols:
1. MTT Assay for Cell Viability:
-
Cell Culture: Primary cortical neurons are seeded in 96-well plates.
-
Treatment: Cells are exposed to toxic doses of Aβ peptide. Subsequently, cells are treated with varying concentrations of this compound or alternative compounds.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader. Higher absorbance indicates greater cell viability.
2. LDH Assay for Cytotoxicity:
-
Cell Culture and Treatment: Similar to the MTT assay, primary cortical neurons are cultured and treated with Aβ peptide and the test compounds.
-
Supernatant Collection: After the incubation period, a sample of the cell culture medium (supernatant) is collected from each well.
-
LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. Lactate dehydrogenase (LDH) released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm). Higher absorbance indicates greater LDH release and, therefore, higher cytotoxicity.
References
Memoquin: A Statistical Deep Dive into its Preclinical Efficacy for Alzheimer's Disease
A Comparative Analysis for Researchers and Drug Development Professionals
Memoquin (MQ), a promising multi-target-directed ligand, has emerged as a significant candidate in the preclinical pipeline for Alzheimer's disease (AD). This guide provides a comprehensive statistical analysis of this compound's effects in key preclinical trials, offering an objective comparison with established Alzheimer's medications: Donepezil, Rivastigmine, Galantamine, and Memantine. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the quantitative performance of this compound and its therapeutic potential.
Multi-Target Profile of this compound
This compound distinguishes itself through its multifactorial mechanism of action, addressing several pathological hallmarks of Alzheimer's disease.[1][2] It is an orally active compound that acts as an inhibitor of both acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), possesses anti-amyloid aggregation properties, and exhibits antioxidant effects.[3]
Comparative Efficacy: In Vitro Inhibition
The following table summarizes the in vitro inhibitory activities of this compound and its comparators against key enzymatic targets in Alzheimer's disease.
| Compound | Target Enzyme | IC50 Value (nM) |
| This compound | Acetylcholinesterase (AChE) | 1.55 [3] |
| β-secretase 1 (BACE-1) | 108 [3] | |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 - 11.6[4] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 - 4760 |
| Galantamine | Acetylcholinesterase (AChE) | ~410 |
| Memantine | NMDA Receptor | ~1000 - 2100 |
Reversal of Cognitive Deficits: Scopolamine-Induced Amnesia Model
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. In the scopolamine-induced amnesia model, a cholinergic deficit is pharmacologically induced to mimic aspects of cognitive impairment in Alzheimer's disease. A key metric in this test is the Discrimination Index (DI), which quantifies the preference of an animal to explore a novel object over a familiar one. A higher DI indicates better memory.
| Treatment Group | Dose | Discrimination Index (DI) | Outcome |
| Vehicle Control | - | > 0.25 (Expected) | Normal Memory |
| Scopolamine | 1 mg/kg | < 0 (Amnesic) | Memory Impairment |
| This compound + Scopolamine | 15 mg/kg | Fully Rescued [2][3] | Reversal of Amnesia |
| Donepezil + Scopolamine | 1 mg/kg | Significantly increased vs. Scopolamine | Reversal of Amnesia[5] |
| Galantamine + Scopolamine | - | Increased vs. Scopolamine | Reversal of Amnesia[6] |
Note: While qualitative outcomes are available for this compound, specific Discrimination Index values from directly comparable studies were not found in the available literature. The "Fully Rescued" outcome for this compound indicates a significant reversal of the scopolamine-induced memory deficit.[2][3]
Neuroprotection Against Aβ-Induced Toxicity
The neurotoxic effects of amyloid-beta (Aβ) peptides are a central aspect of Alzheimer's disease pathology. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. An increase in cell viability in the presence of Aβ indicates a neuroprotective effect.
| Cell Line | Treatment | Concentration | Cell Viability (%) vs. Aβ alone |
| SH-SY5Y | Aβ (25 µM) | - | ~65% (Toxic Effect)[7] |
| This compound + Aβ | 1 µM | Fully Prevented Neurotoxicity | |
| Donepezil + Aβ (20 µM) | 5-50 µM | Increased from ~57% to ~87%[8] | |
| Galantamine + Aβ (25 µM) | 100 µM | Increased to ~77%[7] | |
| Memantine + Aβ (2 µg/µL) | 2.5 µM | Significantly Increased |
Note: For this compound, "Fully Prevented Neurotoxicity" indicates a restoration of cell viability to control levels in the presence of Aβ-induced toxicity.[2] Specific percentage values from the primary literature were not available in the initial searches.
Inhibition of Amyloid-β Aggregation
The aggregation of Aβ peptides into neurotoxic oligomers and plaques is a critical event in Alzheimer's disease. The Thioflavin T (ThT) assay is a fluorescent-based method used to quantify the formation of amyloid fibrils. A lower fluorescence signal indicates inhibition of Aβ aggregation.
| Compound | Assay | IC50 Value (µM) |
| This compound | Aβ(1-42) self-aggregation | 5.93 [3] |
| AChE-induced Aβ(1-40) aggregation | 28.3 [3] | |
| Donepezil | Aβ(1-40) self-aggregation | ~183.8[9] |
| Galantamine | Aβ(1-40) and Aβ(1-42) aggregation | Concentration-dependent inhibition[10] |
| Memantine | Aβ(1-42) aggregation | Concentration-dependent inhibition[11] |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory activity of the compounds on AChE is typically determined using a modified Ellman's method. The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), the test compound at various concentrations, and the enzyme (human recombinant AChE). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at a specific wavelength (e.g., 405 nm) over time. IC50 values are calculated from the concentration-response curves.
β-secretase 1 (BACE-1) Inhibition Assay: A common method for assessing BACE-1 inhibition is a fluorescence resonance energy transfer (FRET) assay. A specific fluorescently labeled peptide substrate containing the BACE-1 cleavage site is used. In the uncleaved state, a quencher molecule in proximity to the fluorophore suppresses the fluorescent signal. Upon cleavage by BACE-1, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The assay is performed with the enzyme, the substrate, and varying concentrations of the inhibitor. The rate of fluorescence increase is measured, and IC50 values are determined.
Scopolamine-Induced Amnesia Model (Novel Object Recognition Test)
Animals: Male mice are typically used.
Apparatus: An open-field arena. Two sets of identical objects and one novel object are required.
Procedure:
-
Habituation: Mice are individually allowed to explore the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate them to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Drug Administration: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce amnesia, typically 30 minutes before the training phase. The test compound (e.g., this compound, Donepezil) is administered at a specified time before scopolamine.
-
Testing Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
Data Analysis: The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Aβ-Induced Neurotoxicity Assay (MTT Assay)
Cell Line: A human neuroblastoma cell line, such as SH-SY5Y, is commonly used.
Procedure:
-
Cell Culture: Cells are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are treated with aggregated Aβ peptide (e.g., Aβ1-42 or Aβ25-35) at a neurotoxic concentration. In parallel, cells are co-treated with Aβ and various concentrations of the test compound. Control groups include untreated cells and cells treated with the vehicle.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After an incubation period, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Aβ Aggregation Assay (Thioflavin T Assay)
Materials: Synthetic Aβ peptide (e.g., Aβ1-42), Thioflavin T (ThT) dye, and appropriate buffers.
Procedure:
-
Preparation of Aβ: Aβ peptide is prepared to be in a monomeric state before initiating aggregation.
-
Aggregation: Aβ is incubated under conditions that promote aggregation (e.g., specific temperature, pH, and agitation) in the presence or absence of the test compound at various concentrations.
-
ThT Fluorescence Measurement: At different time points during the incubation, aliquots of the Aβ solution are mixed with a ThT solution. The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.
-
Data Analysis: The fluorescence intensity is plotted against time to generate aggregation kinetics curves. The percentage of inhibition of aggregation is calculated by comparing the fluorescence of samples with the inhibitor to the control (Aβ alone). IC50 values can be determined from concentration-response curves.
Signaling Pathways and Experimental Workflows
Caption: Multi-target mechanism of action of this compound in Alzheimer's disease.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Caption: Workflow for assessing neuroprotection against Aβ toxicity using the MTT assay.
References
- 1. This compound: a multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a multi-target compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Galantamine–Curcumin Hybrid Decreases the Cytotoxicity of Amyloid-Beta Peptide on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxytyrosol–Donepezil Hybrids Play a Protective Role in an In Vitro Induced Alzheimer’s Disease Model and in Neuronal Differentiated Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galantamine inhibits beta-amyloid aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memantine inhibits β-amyloid aggregation and disassembles preformed β-amyloid aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Memoquin
For researchers and scientists engaged in the pioneering work of drug development, particularly in the realm of neurodegenerative diseases like Alzheimer's, the handling and disposal of novel compounds like Memoquin are of paramount importance. As a quinone-bearing polyamine compound, this compound necessitates rigorous disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This compound, as a quinoline derivative, requires careful handling to avoid exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | To prevent inhalation of dust or vapors. |
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation risks. Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound should be treated with the same level of caution as other hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain. Environmental contamination with quinoline derivatives can be toxic to aquatic life[1].
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated Labware: Decontaminate glassware by rinsing with an appropriate solvent. The solvent rinse should be collected as hazardous liquid waste.
Step 2: Container Labeling
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., "Toxic if swallowed," "Harmful in contact with skin")[1].
-
The date the waste was first added to the container.
Step 3: Storage of Waste
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials. This area should be clearly marked as a hazardous waste storage area.
Step 4: Professional Disposal
Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company. Provide the disposal company with the Safety Data Sheet (SDS) for a related compound if a specific one for this compound is unavailable, noting its nature as a quinoline derivative. Incineration at a permitted facility is a common and recommended method for the disposal of such chemical waste[2][3].
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, research institutions can ensure a safe working environment and maintain compliance with environmental regulations, thereby building a foundation of trust and responsibility that extends beyond the laboratory.
References
Essential Safety and Handling Guide for Memoquin (Mefloquine Hydrochloride)
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Memoquin (Mefloquine Hydrochloride) in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound, chemically known as Mefloquine Hydrochloride, is classified as harmful if swallowed.[1] It is essential to handle this compound with care to avoid accidental ingestion.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. All PPE should be inspected before use and disposed of or decontaminated properly after handling the compound.[2]
| PPE Type | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene)[3] | To prevent skin contact.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles[1][4] | To protect eyes from dust and splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if dust formation is likely or if exposure limits are exceeded.[4] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area to minimize inhalation of dust.[3]
-
Avoid direct contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]
-
Wash hands thoroughly after handling the compound.[4]
-
Take precautionary measures against static discharge.
Storage:
-
Store in a tightly closed container.[3]
-
Keep in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials.[3]
First Aid Measures
In case of exposure, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor immediately. Rinse mouth with water.[3][4] Do not induce vomiting.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[3] Seek medical attention if symptoms persist.[4] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[3] If skin irritation occurs, seek medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention.[4] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate personnel from the spill area.[3]
-
Wear appropriate PPE, including respiratory protection for large spills or dust clouds.
-
Avoid dust formation.[3]
-
Mechanically pick up the spilled material and place it in a suitable container for disposal.
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with federal, state, and local regulations.[1]
-
Waste materials should be placed in sealed, appropriately labeled containers.[1]
-
Incineration is a recommended disposal method for the product and disposable equipment.[1]
This compound Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: A flowchart outlining the key steps for safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
